Product packaging for N-ethyl-2-pyrrolidin-1-ylethanamine(Cat. No.:CAS No. 138356-55-5)

N-ethyl-2-pyrrolidin-1-ylethanamine

カタログ番号: B1354976
CAS番号: 138356-55-5
分子量: 142.24 g/mol
InChIキー: FBYCSNRISIMKFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

N-ethyl-2-pyrrolidin-1-ylethanamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B1354976 N-ethyl-2-pyrrolidin-1-ylethanamine CAS No. 138356-55-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-ethyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-9-5-8-10-6-3-4-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYCSNRISIMKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568422
Record name N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138356-55-5
Record name N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data on N-ethyl-2-pyrrolidin-1-ylethanamine. Due to the limited availability of experimental data for this specific molecule, information from closely related compounds is included to provide a broader context and is explicitly noted.

Chemical Structure and Identification

This compound is a diamine featuring a pyrrolidine ring linked to an ethylamine chain, which is further substituted with an ethyl group on the terminal nitrogen.

Table 1: Structural and Identification Data

IdentifierValueSource
IUPAC Name N-ethyl-2-(pyrrolidin-1-yl)ethanamine
CAS Number 138356-55-5[1]
Molecular Formula C8H18N2[1][2]
SMILES CCNCCN1CCCC1[2]
InChI Key FBYCSNRISIMKFX-UHFFFAOYSA-N[2]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueNotesSource
Molecular Weight 142.24 g/mol [1]
Monoisotopic Mass 142.147 DaPredicted[2]
Boiling Point Not Available
Reference Compound Data58-60 °C at 16 mmHg2-(Aminomethyl)-1-ethylpyrrolidine (C7H16N2)
Melting Point Not Available
Reference Compound Data-30.00 °C2-(Pyrrolidin-1-yl)ethanamine (C6H14N2)[3]
Density Not Available
Reference Compound Data0.884 g/mL at 25 °C2-(Aminomethyl)-1-ethylpyrrolidine (C7H16N2)
Solubility Moderately soluble in water; more soluble in organic solvents like ethanol and methanol.Qualitative data for 2-(Pyrrolidin-1-yl)ethanamine (C6H14N2)[3]
XlogP 1.0Predicted[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic approach can be conceptualized based on established methods for the synthesis of similar N-substituted diamines. A plausible synthetic route is outlined below.

Hypothetical Synthesis Workflow

A potential synthesis could involve the reductive amination of a suitable precursor, such as 1-(2-aminoethyl)pyrrolidine, with acetaldehyde.

Synthesis_Workflow reactant1 1-(2-Aminoethyl)pyrrolidine intermediate Schiff Base Intermediate reactant1->intermediate reactant2 Acetaldehyde reactant2->intermediate product This compound intermediate->product reducing_agent Reducing Agent (e.g., Sodium borohydride) reducing_agent->product

Figure 1: Hypothetical synthesis workflow for this compound.
Experimental Protocol (Hypothetical)

  • Reaction Setup: To a solution of 1-(2-aminoethyl)pyrrolidine in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer, add acetaldehyde dropwise at 0 °C.

  • Intermediate Formation: Allow the reaction mixture to stir at room temperature for a specified period to facilitate the formation of the corresponding Schiff base intermediate.

  • Reduction: Cool the reaction mixture again to 0 °C and add a reducing agent, such as sodium borohydride, in portions.

  • Quenching and Extraction: After the reduction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Biological Activity and Signaling Pathways

Specific biological activity, target binding, and signaling pathway data for this compound are not available in the current scientific literature. However, the pyrrolidine moiety is a common scaffold in many biologically active compounds, particularly those targeting the central nervous system.

Potential Areas of Research

Derivatives of pyrrolidin-1-ylethanamine are being investigated for their potential as:

  • Neurotransmitter Modulators: The structural similarity to endogenous neurotransmitters suggests potential interactions with various receptor systems.[3]

  • Cognitive Enhancers: Some pyrrolidine derivatives have been studied for their potential role in improving cognitive function.[3]

  • Therapeutics for CNS Disorders: This class of compounds has been explored in the context of Attention Deficit Hyperactivity Disorder (ADHD) and depression.[3]

A recent study on a structurally related compound, N-pyrrolidino etonitazene, which also contains a pyrrolidine ring, identified it as a potent mu-opioid receptor (MOR) agonist.[4] This highlights the potential for pyrrolidine-containing compounds to interact with critical signaling pathways in the central nervous system.

Logical Relationship of a Pyrrolidine Derivative as a Receptor Agonist

The following diagram illustrates the general logical flow of a pyrrolidine-containing compound acting as a receptor agonist, leading to a cellular response.

Receptor_Agonist_Pathway compound Pyrrolidine Derivative (e.g., this compound) receptor Target Receptor (e.g., GPCR) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Alters cellular_response Cellular Response second_messenger->cellular_response Initiates

Figure 2: Generalized signaling pathway for a receptor agonist.

Conclusion

This compound is a chemical entity with a well-defined structure. While detailed experimental data on its physicochemical properties and biological activity are currently scarce, its structural motifs are present in a variety of biologically active molecules. This suggests that it could be a valuable building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the area of neuroscience. Further research is warranted to fully characterize this compound and explore its pharmacological potential.

References

N-ethyl-2-pyrrolidin-1-ylethanamine (CAS: 138356-55-5): A Technical Overview of a Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-ethyl-2-pyrrolidin-1-ylethanamine, identified by the CAS number 138356-55-5, is a chemical compound available for research purposes.[1][2][3][4] While in-depth studies on its biological activity and mechanism of action are not extensively documented in publicly available literature, this guide provides a summary of its known chemical properties and its identification as a potential impurity in a pharmaceutical context.

Chemical and Physical Properties

A compilation of the fundamental chemical and physical properties of this compound is presented below. This data is essential for researchers handling the compound for experimental purposes.

PropertyValueSource
CAS Number 138356-55-5[1][2][3][4]
Molecular Formula C₈H₁₈N₂[1][5]
Molecular Weight 142.24 g/mol [1]
IUPAC Name N-ethyl-2-(pyrrolidin-1-yl)ethan-1-amine[5]
Synonyms N-ethyl-2-(1-pyrrolidyl)ethanamine, N-ethyl-2-(pyrrolidin-1-yl)ethylamine, ethyl[2-(pyrrolidin-1-yl)ethyl]amine[4]
Purity ≥97%
Storage Temperature Room temperature

Context in Pharmaceutical Analysis

This compound has been identified as "Sildenafil Impurity 174".[5] This suggests its relevance in the quality control and analysis of the drug Sildenafil, where the detection and characterization of impurities are critical for safety and efficacy. The logical relationship can be visualized as follows:

Sildenafil Sildenafil (Active Pharmaceutical Ingredient) QC Quality Control & Analysis Sildenafil->QC is subject to Impurity This compound (Sildenafil Impurity 174) Impurity->QC is detected during

Figure 1. Relationship between Sildenafil and this compound.

Synthesis and Reactivity

The chemical structure of this compound, featuring a pyrrolidine ring and a secondary ethylamine group, suggests it can participate in reactions typical of secondary amines. For instance, a structurally similar compound, 2-(pyrrolidin-1-yl)ethanamine, has been used in the synthesis of amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[7] This suggests that this compound could potentially be used as a building block in organic synthesis.

Potential Biological Significance and Future Research

While there is a lack of direct research on the biological effects of this compound, the study of related compounds offers some insights. For example, 2-(pyrrolidin-1-yl)ethanamine derivatives have been investigated for their potential as neurotransmitter modulators and for enhancing cognitive functions.[8]

Given its structural similarity to other biologically active compounds and its identification as a pharmaceutical impurity, further investigation into the pharmacological and toxicological profile of this compound is warranted. Future research could focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, excretion, and potential biological targets.

  • Toxicological Assessment: To determine its safety profile.

  • Development of Analytical Methods: For its precise and accurate quantification in pharmaceutical preparations.

The following workflow illustrates a potential research path for this compound:

cluster_0 Compound Characterization cluster_1 Biological Evaluation cluster_2 Toxicological Assessment A Synthesis & Purification B Structural Elucidation (NMR, MS) A->B C Physicochemical Properties B->C D In Vitro Screening (Target Binding) C->D E Cell-Based Assays (Signaling Pathways) D->E F In Vivo Studies (Animal Models) E->F I Acute/Chronic Toxicity F->I G Cytotoxicity Assays H Genotoxicity Assays G->H H->I

Figure 2. A potential experimental workflow for investigating this compound.

References

molecular weight and formula of N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of N-ethyl-2-pyrrolidin-1-ylethanamine reveals its fundamental chemical properties. This technical guide provides a concise summary of its molecular formula and weight, presented in a clear tabular format for researchers, scientists, and professionals in drug development.

Core Molecular Data

The essential molecular information for this compound is summarized below. This data is foundational for any experimental work or theoretical modeling involving this compound.

PropertyValue
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol

Chemical Structure Visualization

To facilitate a deeper understanding of its chemical nature, a diagram of the molecular structure of this compound is provided. This visualization is crucial for comprehending its potential interactions and reactivity.

molecular_structure N1 N C1 C N1->C1 C5 C N1->C5 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4->N1 C6 C C5->C6 N2 N C6->N2 C7 C N2->C7 C8 C C7->C8

Molecular structure of this compound.

A Technical Guide to the Putative Mechanism of Action of N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-ethyl-2-pyrrolidin-1-ylethanamine is a compound for which there is a paucity of published data regarding its specific mechanism of action in biological systems. This guide, therefore, presents a hypothesized mechanism based on the well-documented activities of structurally analogous compounds containing the 2-(pyrrolidin-1-yl)ethanamine scaffold. The experimental protocols and quantitative data provided are for these analogous compounds and should be considered illustrative for the purpose of guiding future research into this compound.

Introduction

This compound is an organic molecule featuring a pyrrolidine ring linked to an ethylamine chain, which is further substituted with an ethyl group. While this specific compound is not extensively characterized in pharmacological literature, its core structure, 2-(pyrrolidin-1-yl)ethanamine, is a recognized pharmacophore present in a variety of biologically active agents.[1][2] These related compounds are known to interact with various components of the central and peripheral nervous systems, particularly neurotransmitter receptors and transporters.[1][3] This guide will explore the potential mechanisms of action of this compound by examining the established pharmacology of its structural relatives.

Hypothesized Biological Targets

Based on the pharmacology of analogous compounds, the primary hypothesized biological targets for this compound are:

  • Histamine H3 Receptor (H3R): A significant number of compounds containing the 2-(pyrrolidin-1-yl)ethanamine moiety have been developed as potent and selective H3R antagonists/inverse agonists.[3] The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.

  • Dopamine Transporter (DAT): The pyrrolidine ring is a key structural feature in several potent dopamine reuptake inhibitors.

  • Muscarinic Acetylcholine Receptors (mAChRs): The ethylamine side chain attached to a cyclic amine is a common feature in muscarinic receptor ligands.

  • Sigma Receptors (σ1 and σ2): Many piperidine and pyrrolidine derivatives exhibit affinity for sigma receptors, which are involved in a variety of cellular functions and have been implicated in several neurological disorders.

Putative Signaling Pathways

As an antagonist or inverse agonist at the H3R, this compound would be expected to block the constitutive activity of the receptor and the effects of endogenous histamine. This would lead to a disinhibition of neurotransmitter release, including histamine, acetylcholine, norepinephrine, and dopamine, in various brain regions. This mechanism is often associated with procognitive and wakefulness-promoting effects.

H3R_Signaling cluster_presynaptic Presynaptic Terminal cluster_drug Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Agonist AC Adenylyl Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh) PKA->Neurotransmitter_Release Inhibits NEtPyrEth N-ethyl-2-pyrrolidin- 1-ylethanamine (Hypothesized) NEtPyrEth->H3R Antagonist/Inverse Agonist

Caption: Hypothesized H3R antagonist signaling pathway.

If this compound acts as a dopamine reuptake inhibitor, it would bind to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This would block the reuptake of dopamine from the synaptic cleft, leading to increased levels of dopamine in the synapse and enhanced dopaminergic neurotransmission. This mechanism is characteristic of stimulants and some antidepressants.

DAT_Inhibition cluster_synapse Dopaminergic Synapse cluster_drug_action Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DA_Receptor Dopamine Receptor Dopamine->DA_Receptor Binds DAT->Presynaptic DA_Receptor->Postsynaptic Signal Transduction NEtPyrEth N-ethyl-2-pyrrolidin- 1-ylethanamine (Hypothesized) NEtPyrEth->DAT Inhibits

Caption: Hypothesized dopamine transporter inhibition workflow.

Quantitative Data for Analogous Compounds

The following table summarizes binding affinity (Ki) and functional activity (IC50) data for representative compounds containing the 2-(pyrrolidin-1-yl)ethanamine scaffold at the histamine H3 receptor.

CompoundTargetAssay TypeSpeciesKi (nM)IC50 (nM)Reference
2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivative (compound 39)[3]H3RRadioligand BindingHuman1.2[3]
2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivative (compound 39)[3]H3R[35S]GTPγS FunctionalHuman1.8[3]
N-Pyrrolidino metonitazene[4]µ-opioidFunctional Assay-12.0[4]

Experimental Protocols

This protocol describes a standard method for determining the binding affinity of a test compound for the H3 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H3 receptors Incubate Incubate membranes, radioligand, and test compound at a controlled temperature (e.g., 25°C) Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]Nα-methylhistamine) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubate Filter Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using liquid scintillation counting Wash->Count Analyze Plot specific binding vs. log[compound concentration] Count->Analyze Calculate Calculate IC50 and Ki values using non-linear regression Analyze->Calculate

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human histamine H3 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is typically performed in a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: Membranes (e.g., 20-50 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

This assay measures the functional activity of a compound at a G-protein coupled receptor, such as the H3R, by quantifying the binding of [35S]GTPγS to G-proteins upon receptor activation.

Methodology:

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Buffer: A buffer containing GDP (e.g., 10 µM) is used to maintain G-proteins in their inactive state.

  • Incubation: Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of the test compound in the presence or absence of an agonist.

  • Termination and Filtration: The assay is terminated and filtered as described above.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified.

  • Data Analysis: For an antagonist, the IC50 value is the concentration that inhibits 50% of the agonist-stimulated [35S]GTPγS binding. For an inverse agonist, the EC50 is the concentration that produces 50% of the maximal inhibition of basal [35S]GTPγS binding.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to known pharmacologically active compounds provides a strong basis for hypothesizing its potential biological targets. The most probable mechanisms involve interaction with the histamine H3 receptor and/or the dopamine transporter. The experimental protocols outlined in this guide provide a clear roadmap for the elucidation of the precise pharmacological profile of this compound. Further research, including in vitro binding and functional assays followed by in vivo behavioral studies, is necessary to definitively characterize the mechanism of action of this compound.

References

An In-depth Technical Guide to the Safety and Handling of N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a chemical compound used in research and development. Due to the limited availability of comprehensive safety and toxicological data in public literature, a cautious and informed approach is paramount when handling this substance. This guide synthesizes available information to provide researchers with a framework for safe handling, storage, and emergency procedures.

Hazard Identification and Classification

Based on available supplier information, this compound is classified as an eye irritant.

GHS Classification:

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation

Potential Health Effects:

  • Eye Contact: Causes serious eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: The toxicological properties upon ingestion have not been fully investigated.

Physical and Chemical Properties

Quantitative data for this compound is not extensively available. The following table summarizes the known properties. Researchers should assume that other physical and chemical properties are unknown and handle the substance accordingly.

PropertyValueSource(s)
CAS Number 138356-55-5[1][2]
Molecular Formula C₈H₁₈N₂[1][2]
Molecular Weight 142.24 g/mol [2]
Physical Form Solid[3]
Purity Typically ≥95%[1][3]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Flash Point Not applicable (for solid form)
Solubility Data not available

Handling and Storage

Adherence to standard laboratory safety protocols is critical when working with this compound.

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator may be necessary.

4.2. Safe Handling Practices

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of dust or fumes.

  • Handle only in a chemical fume hood.

  • Use non-sparking tools.

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

4.3. Storage Conditions

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Experimental Protocols: Emergency Procedures

The following sections detail generalized protocols for emergency situations. Specific institutional procedures should always take precedence.

5.1. First-Aid Measures

The logical flow for responding to an exposure event is outlined below. Immediate medical attention should be sought in all cases of significant exposure.

FirstAid cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Inhalation Inhalation MoveFreshAir Move to fresh air Inhalation->MoveFreshAir SkinContact Skin Contact RemoveClothing Remove contaminated clothing SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical attention MoveFreshAir->SeekMedicalAttention RinseSkin Rinse skin with water/shower RemoveClothing->RinseSkin RinseSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First-aid response workflow for this compound exposure.

Detailed First-Aid Protocols:

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

5.2. Spill and Leak Procedures

The following workflow should be followed in the event of a spill.

SpillResponse Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain spill with inert absorbent material PPE->Contain Collect Collect residue into a suitable container for disposal Contain->Collect Clean Clean the spill area Collect->Clean Dispose Dispose of waste according to local regulations Clean->Dispose Report Report the incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Detailed Spill Containment Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Wear PPE: Don the appropriate personal protective equipment, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collection: Carefully collect the spilled material and absorbent into a labeled, sealable container for chemical waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Toxicological Information

There is a significant lack of publicly available toxicological data for this compound. The table below reflects this information gap. In the absence of data, this chemical should be treated as potentially hazardous.

MetricValueSource(s)
LD50 (Oral) Data not available
LD50 (Dermal) Data not available
LC50 (Inhalation) Data not available
Carcinogenicity Data not available
Mutagenicity Data not available
Teratogenicity Data not available

Disposal Considerations

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Conclusion

The safe handling of this compound requires a conservative approach due to the limited safety data. Researchers and laboratory personnel must adhere to strict safety protocols, utilize appropriate personal protective equipment, and handle the compound in a controlled environment such as a chemical fume hood. In the event of exposure or a spill, the emergency procedures outlined in this guide should be followed promptly. Always consult the official Safety Data Sheet and your institution's safety office for the most current and comprehensive information.

References

An In-depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-ethyl-2-pyrrolidin-1-ylethanamine, including its chemical identity, and available physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The compound with the systematic name this compound is a disubstituted amine featuring a pyrrolidine ring linked to an ethylamine backbone, which is further substituted with an ethyl group on the secondary amine.

IUPAC Name: N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]amine[1]

Synonyms

A variety of synonyms are used in chemical literature and commercial listings to refer to this compound. These include:

  • N-ethyl-2-(1-pyrrolidinyl)ethanamine

  • 1-Pyrrolidineethanamine, N-ethyl-[2]

  • N-Ethyl-2-(1-pyrrolidyl)ethanamine[2]

  • N-ethyl-2-(1-pyrrolidinyl)ethylamine[2]

  • ethyl[2-(pyrrolidin-1-yl)ethyl]amine[2]

  • ethyl(2-pyrrolidinylethyl)amine[2]

  • N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature.

PropertyValueSource
CAS Number 138356-55-5[2][3]
Molecular Formula C₈H₁₈N₂[2][3]
Molecular Weight 142.24 g/mol [3]
Appearance Solid[2]
Purity 95% - 97% (as commercially available)[1][2]
Storage Temperature Room temperature[1]

Synthesis and Characterization

A patent for the preparation of N-ethyl pyrrolidine describes a process involving the catalytic hydrogenation of N-ethyl pyrrolidone.[4] While not a direct synthesis of the target compound, it illustrates a common synthetic strategy for related structures. Another patent describes the synthesis of 1-ethyl-2-aminomethylpyrrolidine, a structural isomer, through the reduction of 1-ethyl-2-nitromethylenepyrrolidine.[5][6]

Characterization of N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]amine would typically involve standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups, such as C-N and N-H bonds.

While spectral data for the closely related compound N,N-dimethyl-2-(1-pyrrolidinyl)-1-ethanamine is available, specific spectra for this compound are not present in the searched literature.[3]

Biological Activity

There is a significant lack of specific data in the public domain regarding the biological activity, pharmacological profile, and potential signaling pathway involvement of this compound.

Research has been conducted on structurally related pyrrolidine derivatives, particularly in the context of their interaction with sigma receptors. For instance, studies on conformationally restricted analogues of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine have shown high affinity for sigma receptors, suggesting that the N-substituted 2-(1-pyrrolidinyl)ethylamine scaffold can be a key pharmacophore for this target.[7][8][9] These studies, however, focus on more complex derivatives and do not provide direct data on the biological effects of this compound itself.

Further research, including in vitro binding assays and in vivo studies, would be necessary to determine the biological activity and potential therapeutic applications of this compound.

Experimental Protocols and Data Visualization

Due to the absence of detailed experimental procedures and quantitative biological data for this compound in the available literature, the provision of specific experimental protocols and the generation of data-driven visualizations, such as signaling pathway diagrams or experimental workflows, are not possible at this time.

The following is a hypothetical workflow for the characterization of a newly synthesized batch of this compound, presented as a DOT script for visualization purposes.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Synthesis of This compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc HPLC Analysis purification->hplc

Hypothetical workflow for the synthesis and characterization of the target compound.

Conclusion

This compound is a known chemical entity with established nomenclature and basic physicochemical properties. However, there is a notable scarcity of in-depth technical data in the public domain. Specifically, detailed experimental protocols for its synthesis and quantitative analysis, as well as comprehensive studies on its biological activity and mechanism of action, are lacking. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize this compound for potential applications in drug development and other scientific disciplines.

References

solubility of N-ethyl-2-pyrrolidin-1-ylethanamine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a diamine containing a pyrrolidine ring and an ethylamino group. Understanding its solubility in various solvents is crucial for its application in research and development, particularly in areas such as synthetic chemistry, formulation development, and pharmacological studies. This technical guide provides an overview of the expected solubility of this compound based on its structural features and offers a detailed experimental protocol for its quantitative determination.

Due to the limited availability of public-domain quantitative solubility data for this compound, this guide emphasizes the experimental methodology to empower researchers to generate this critical data in-house.

Predicted Solubility Profile

The molecular structure of this compound suggests a mixed polarity. The presence of two nitrogen atoms, capable of hydrogen bonding, indicates potential solubility in polar protic solvents like water and alcohols. However, the eight-carbon backbone and the pyrrolidine ring introduce significant nonpolar character, which would favor solubility in organic solvents.

Based on general principles of amine solubility:

  • Water : Moderate solubility is expected. The ability to form hydrogen bonds with water is likely counteracted by the hydrophobic nature of the hydrocarbon portions of the molecule.

  • Alcohols (e.g., Methanol, Ethanol) : Good solubility is predicted due to the ability of the amine to form hydrogen bonds with the alcohol, and the overall similar polarities.

  • Polar Aprotic Solvents (e.g., Acetone, THF) : Moderate to good solubility is likely.

  • Nonpolar Solvents (e.g., Hexane, Toluene) : Lower solubility is anticipated, although the nonpolar backbone may allow for some miscibility.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents is not widely published. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Water
Methanol
Ethanol
Isopropanol
Acetone
Dichloromethane
Ethyl Acetate
Toluene
Hexane

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a common technique for determining the solubility of a liquid in various solvents.

Objective: To determine the concentration of this compound in a solvent at saturation, at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Vials with airtight caps (e.g., screw-cap vials with PTFE-lined septa)

  • Analytical balance

  • Pipettes and syringes

  • Centrifuge (optional)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with a suitable detector)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess of this compound to a known volume of the chosen solvent in a vial. "Excess" means adding enough of the amine so that a separate, undissolved phase is clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. Periodically, agitation should be stopped to allow the phases to separate and observe if the excess phase is still present.

  • Sample Preparation for Analysis:

    • After the equilibration period, cease agitation and allow the undissolved this compound to settle or separate. If necessary, centrifuge the vials at a low speed to facilitate phase separation.

    • Carefully extract a known volume of the clear, supernatant (the solvent phase saturated with the amine) using a syringe. It is critical to avoid disturbing the undissolved layer. A syringe filter can be used as an additional precaution to remove any micro-droplets.

    • Accurately weigh the collected aliquot of the saturated solution.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the solvent of interest over a range of concentrations.

    • Analyze the calibration standards and the collected saturated solution sample using a validated analytical method (e.g., GC-NPD, GC-MS, or HPLC).

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the saturated solution by interpolating its instrument response on the calibration curve.

  • Data Calculation:

    • Calculate the solubility in g/100 mL using the determined concentration and the volume of the analyzed sample.

    • Calculate the molar solubility (mol/L) using the molar mass of this compound (142.24 g/mol ).

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent in a sealed vial B Equilibrate in a thermostatically controlled shaker (24-72 hours) at constant temperature A->B C Cease agitation and allow phases to separate (optional: centrifuge) B->C D Carefully withdraw a known volume of the supernatant (saturated solution) C->D F Analyze standards and sample by a validated method (e.g., GC, HPLC) D->F E Prepare calibration standards E->F G Construct calibration curve F->G H Determine concentration of the saturated solution G->H I Calculate solubility in g/100 mL and mol/L H->I

Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature. For liquids, the effect of temperature on miscibility can be more complex.

  • pH: As an amine, this compound is basic. Its solubility in aqueous solutions will be highly dependent on pH. In acidic solutions, it will form a protonated salt, which is expected to be significantly more water-soluble than the free base.

  • Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility of the amine through effects such as "salting out" or co-solvency.

Logical Relationship of pH and Aqueous Solubility

G cluster_conditions Solution pH A This compound (Free Base) B Protonated Salt (e.g., Hydrochloride) A->B + Acid (H+) C Aqueous Solution A->C Low Aqueous Solubility B->A + Base (-H+) B->C High Aqueous Solubility Low_pH Low pH (Acidic) High_pH High pH (Basic)

Effect of pH on the aqueous solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, its structural characteristics suggest a versatile solubility profile. The provided experimental protocol offers a robust methodology for researchers to determine its solubility in a range of solvents, enabling further development and application of this compound. The generation and publication of such data would be a valuable contribution to the scientific community.

An In-depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2-pyrrolidin-1-ylethanamine, a disubstituted pyrrolidine derivative, has a history rooted in the exploration of pharmacologically active amine compounds. While not a widely studied molecule in its own right, its structural motifs are present in a variety of biologically active compounds, highlighting the importance of the pyrrolidine and ethylamine moieties in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery, synthesis, and the broader historical context of related compounds. Due to the limited specific research on this particular molecule, this guide also incorporates data and methodologies from closely related analogues to provide a more complete picture for researchers.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that is advantageous for molecular recognition by biological targets. When combined with an ethylamine side chain, as in this compound, the resulting molecule possesses key pharmacophoric features, including a tertiary amine and a secondary amine, which can participate in various receptor interactions.

This guide will delve into the known synthesis and chemical properties of this compound, drawing from available chemical supplier information and analogous synthetic procedures. It will also explore the historical development of related pyrrolidine-containing compounds to provide context for its potential applications and areas for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.[3][4][5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-ethyl-2-(pyrrolidin-1-yl)ethan-1-aminePubChem
CAS Number 138356-55-5Santa Cruz Biotechnology[3][4], Apollo Scientific[5]
Molecular Formula C₈H₁₈N₂Santa Cruz Biotechnology[3][4]
Molecular Weight 142.24 g/mol Santa Cruz Biotechnology[3][4]
Appearance Not specified; likely a liquidGeneral chemical knowledge
Purity Typically offered at ≥95%Apollo Scientific[5]
SMILES CCNCCN1CCCC1PubChemLite[7]
InChIKey FBYCSNRISIMKFX-UHFFFAOYSA-NPubChemLite[7]

Discovery and History

The specific discovery of this compound is not well-documented in publicly available scientific literature. Its existence is confirmed through its CAS number (138356-55-5) and its availability from various chemical suppliers who often synthesize compounds for screening libraries used in early-stage drug discovery.[3][5]

The history of this compound is therefore best understood within the broader context of the exploration of pyrrolidine-containing molecules in medicinal chemistry. The pyrrolidine ring is a core component of many successful drugs, and the N-substituted ethanamine sidechain is a common feature in compounds targeting the central nervous system and other biological systems.

For instance, the structurally related compound 1-ethyl-2-aminomethylpyrrolidine is a known intermediate in the synthesis of the antipsychotic drug Sulpiride .[8] This highlights the potential for this compound to serve as a building block or starting material for more complex pharmaceutical agents.

The lack of dedicated research on this compound suggests it may have been synthesized as part of a larger library of compounds for high-throughput screening, with its specific biological activity remaining either uninteresting or undisclosed.

Synthesis and Experimental Protocols

Below is a generalized, hypothetical experimental protocol for such a synthesis.

Hypothetical Synthesis of this compound

  • Reaction: Reductive amination of 2-(pyrrolidin-1-yl)ethanamine with acetaldehyde.

  • Materials:

    • 2-(pyrrolidin-1-yl)ethanamine

    • Acetaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-(pyrrolidin-1-yl)ethanamine (1 equivalent) in dichloromethane.

    • Add acetaldehyde (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the corresponding imine.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to yield pure this compound.

Logical Workflow for the Hypothetical Synthesis

G cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product A 2-(pyrrolidin-1-yl)ethanamine C Imine Formation (DCM, RT) A->C B Acetaldehyde B->C D Reductive Amination (STAB) C->D E Aqueous Workup (NaHCO3) D->E F Extraction & Drying (DCM, MgSO4) E->F G Crude Product F->G H Purified this compound G->H Purification (Distillation or Chromatography) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand N-ethyl-2-pyrrolidin- 1-ylethanamine GPCR GPCR Ligand->GPCR Binding G_protein G-protein (α, β, γ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

References

Methodological & Application

Synthesis Protocol for N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a substituted diamine with potential applications in pharmaceutical and materials science research. Its structure, featuring both a secondary and a tertiary amine, makes it a valuable building block for the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of this compound via a one-pot reductive amination of 2-(pyrrolidin-1-yl)ethanamine with acetaldehyde using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and high selectivity, making it a suitable procedure for various laboratory settings.[1][2][3][4]

Principle of the Method

The synthesis proceeds via a reductive amination reaction. Initially, the primary amine, 2-(pyrrolidin-1-yl)ethanamine, reacts with acetaldehyde to form an intermediate imine. This imine is then selectively reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the desired secondary amine, this compound. Sodium triacetoxyborohydride is a preferred reagent for this transformation as it is less reactive towards the starting aldehyde compared to the intermediate iminium ion, which minimizes the formation of side products.[1][2] The reaction is typically carried out in an aprotic solvent such as 1,2-dichloroethane (DCE) or dioxane.[1][2][5]

Experimental Protocol

Materials and Equipment

  • 2-(Pyrrolidin-1-yl)ethanamine (C₆H₁₄N₂)

  • Acetaldehyde (C₂H₄O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-(pyrrolidin-1-yl)ethanamine (1.0 eq).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).

  • To the stirred solution, add acetaldehyde (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-24 hours.[6]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).[5]

  • Combine the organic layers and wash with water and then with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by silica gel chromatography if necessary.[5]

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar RatioMolecular Weight ( g/mol )Example Quantity (for 10 mmol scale)
2-(Pyrrolidin-1-yl)ethanamine1.0114.191.14 g
Acetaldehyde1.244.050.53 g
Sodium triacetoxyborohydride1.5211.943.18 g
1,2-Dichloroethane (solvent)--50 mL
Reaction Time (hours)--3 - 24
Reaction Temperature (°C)--20 - 25 (Room Temperature)
Expected Yield--High

Characterization Data (Predicted and from similar compounds)

  • Molecular Formula: C₈H₁₈N₂

  • Molecular Weight: 142.24 g/mol [7]

  • Appearance: Colorless to pale yellow oil

  • 13C NMR: Expected chemical shifts would include a peak around 15 ppm for the ethyl methyl carbon, and peaks in the range of 45-60 ppm for the methylene carbons attached to the nitrogen atoms.

  • Mass Spectrometry (MS): The mass spectrum of the closely related compound, 2-Pyrrolidinemethanamine, 1-ethyl-, shows a molecular ion peak.[8] For this compound, the expected [M+H]⁺ would be at m/z 143.15.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum of the starting material, 2-(pyrrolidin-1-yl)ethanamine, shows characteristic N-H stretching bands for the primary amine.[10] Upon successful synthesis, the IR spectrum of the product is expected to show a single N-H stretching band characteristic of a secondary amine.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Purification start Start amine 2-(Pyrrolidin-1-yl)ethanamine in anhydrous DCE start->amine aldehyde Acetaldehyde stir1 Stir at RT for 30 min amine->stir1 aldehyde->stir1 Add dropwise stab Add NaBH(OAc)3 stir1->stab stir2 Stir at RT (3-24h) stab->stir2 quench Quench with aq. NaHCO3 stir2->quench extract Extract with DCM quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography (if needed) concentrate->purify product N-ethyl-2-pyrrolidin- 1-ylethanamine concentrate->product If pure purify->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

ReactionMechanism amine R-NH2 (2-(Pyrrolidin-1-yl)ethanamine) imine [R-N=CH-CH3] (Imine Intermediate) amine->imine + aldehyde CH3CHO (Acetaldehyde) product R-NH-CH2-CH3 (this compound) imine->product Reduction h2o - H2O stab NaBH(OAc)3 stab->product

Caption: Simplified mechanism of reductive amination.

References

Application Notes and Protocols for the Quantification of N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a substituted diamine that may find applications in pharmaceutical development as a building block for active pharmaceutical ingredients (APIs) or as a potential metabolite. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, process monitoring, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Due to the limited availability of published specific methods for this analyte, the following protocols are based on established analytical principles for similar aliphatic and heterocyclic amines. It is imperative that these methods are fully validated in the user's laboratory for their specific matrix and intended use.

I. Analytical Methods Overview

Two primary analytical techniques are recommended for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique suitable for the analysis of volatile and semi-volatile compounds. The amine functionality of the target analyte may require derivatization to improve chromatographic peak shape and thermal stability.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A versatile and widely used technique for the analysis of a broad range of compounds. It offers high sensitivity and selectivity without the need for derivatization.

II. Data Presentation

The following tables summarize the typical quantitative data that should be generated during method validation.

Table 1: GC-MS Method Performance Characteristics (Example)

ParameterResult
Linearity (Range)1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%
SpecificityNo interference from matrix components

Table 2: HPLC-MS Method Performance Characteristics (Example)

ParameterResult
Linearity (Range)0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%
SpecificityNo interference from matrix components

III. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the quantification of this compound in a simple matrix like a reaction mixture or a standard solution. Adaptation for complex matrices such as plasma or tissue will require additional sample preparation steps like protein precipitation and liquid-liquid extraction or solid-phase extraction.

1. Sample Preparation (Derivatization)

  • Objective: To improve the volatility and chromatographic behavior of the analyte.

  • Reagents:

    • This compound standard solution

    • Internal Standard (IS) solution (e.g., N-propyl-2-pyrrolidin-1-ylethanamine or other suitable structural analog)

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

    • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Procedure:

    • Pipette 100 µL of the sample (or standard) into a clean, dry vial.

    • Add 10 µL of the IS solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Add 50 µL of the derivatizing agent and 50 µL of the anhydrous solvent.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Operating Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions to monitor for the silylated derivative of this compound would need to be determined by analyzing a full scan spectrum of the derivatized standard.

3. Data Analysis

  • Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the IS versus the concentration of the analyte.

B. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol provides a general method for the direct quantification of this compound in an aqueous or organic solution. For complex matrices, sample preparation such as protein precipitation followed by centrifugation or solid-phase extraction is recommended.

1. Sample Preparation

  • Objective: To remove interfering substances and ensure compatibility with the HPLC system.

  • Reagents:

    • This compound standard solution

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Procedure (for a clean sample):

    • Pipette 100 µL of the sample (or standard) into a clean vial.

    • Add 10 µL of the IS solution.

    • Add 890 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to bring the total volume to 1 mL.

    • Vortex to mix.

    • Transfer to an autosampler vial for HPLC-MS analysis.

2. HPLC-MS Operating Conditions

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 5 µL

  • Mobile Phase Gradient:

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (re-equilibration)

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound and the IS need to be determined by infusing a standard solution into the mass spectrometer.

3. Data Analysis

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte.

IV. Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Evaporate Evaporate to Dryness Add_IS->Evaporate Derivatize Add Derivatizing Agent & Heat Evaporate->Derivatize Cool Cool to RT Derivatize->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute with Mobile Phase Add_IS->Dilute Vortex Vortex Mix Dilute->Vortex Inject Inject into HPLC-MS Vortex->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-MS.

V. Method Validation

It is essential to perform a thorough method validation for the chosen analytical procedure in the specific matrix of interest. The validation should be conducted in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

VI. Conclusion

The GC-MS and HPLC-MS methods outlined in this document provide a strong starting point for the development of robust and reliable quantitative assays for this compound. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix. Comprehensive method validation is a critical step to ensure the generation of high-quality, reproducible data for research, development, and quality control purposes.

Application Notes and Protocols for N-ethyl-2-pyrrolidin-1-ylethanamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a bidentate ligand featuring both a secondary and a tertiary amine, making it a versatile building block in coordination chemistry. The presence of both a pyrrolidine ring and a flexible ethylamine chain allows for the formation of stable five-membered chelate rings with a variety of metal ions. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis of coordination complexes, with a focus on their potential applications in catalysis and as antimicrobial agents.

The pyrrolidine moiety offers steric bulk and electronic effects that can be tuned to influence the properties of the resulting metal complexes. Coordination of such ligands to metal ions has been shown to enhance the biological activity of the organic compounds, a principle that is explored in the context of drug development.

Section 1: Synthesis of Coordination Complexes

This section details the synthesis of representative transition metal complexes with this compound. The protocols are based on general methods for the synthesis of similar amine complexes.

Synthesis of a Dichloro(this compound)palladium(II) Complex

Palladium complexes with bidentate amine ligands are widely explored for their catalytic activity in cross-coupling reactions.

Experimental Protocol:

  • Materials:

    • This compound (C₈H₁₈N₂)

    • Sodium tetrachloropalladate(II) (Na₂[PdCl₄])

    • Methanol (anhydrous)

    • Diethyl ether (anhydrous)

  • Procedure:

    • In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 mmol of sodium tetrachloropalladate(II) in 20 mL of anhydrous methanol.

    • In a separate flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous methanol.

    • Slowly add the ligand solution to the palladium salt solution dropwise with continuous stirring at room temperature.

    • A yellow precipitate is expected to form upon addition of the ligand.

    • Continue stirring the reaction mixture at room temperature for 4 hours to ensure complete reaction.

    • Collect the precipitate by vacuum filtration and wash with cold methanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL).

    • Dry the resulting solid under vacuum to obtain the [Pd(C₈H₁₈N₂)Cl₂] complex.

Characterization Data (Representative):

PropertyValue
Appearance Yellow powder
Yield ~90%
Melting Point >250 °C (decomposes)
FT-IR (cm⁻¹) ν(N-H): ~3200 (shifted upon coordination), ν(Pd-N): ~450, ν(Pd-Cl): ~330
¹H NMR (DMSO-d₆, δ ppm) Broad signals for the ligand protons due to coordination; downfield shift of N-H proton.
Elemental Analysis (%) Calculated for C₈H₁₈Cl₂N₂Pd: C, 29.98; H, 5.66; N, 8.74. Found: C, 30.05; H, 5.71; N, 8.69.
Synthesis of a Bis(this compound)nickel(II) Nitrate Complex

Nickel(II) complexes with diamine ligands have been investigated for their interesting magnetic properties and biological activities.

Experimental Protocol:

  • Materials:

    • This compound (C₈H₁₈N₂)

    • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

    • Ethanol (95%)

  • Procedure:

    • Dissolve 1.0 mmol of Ni(NO₃)₂·6H₂O in 15 mL of ethanol in a 50 mL round-bottom flask.

    • In a separate beaker, dissolve 2.0 mmol of this compound in 10 mL of ethanol.

    • Add the ligand solution to the nickel(II) salt solution with stirring.

    • A color change to blue or purple is expected, indicating complex formation.

    • Reflux the reaction mixture for 2 hours.

    • Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.

    • Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator over silica gel.

Characterization Data (Representative):

PropertyValue
Appearance Blue crystalline solid
Yield ~75%
Molar Conductivity (Ω⁻¹cm²mol⁻¹ in DMF) ~130-150 (indicating a 1:2 electrolyte)
Magnetic Moment (μ_eff, B.M.) ~2.9-3.4 (consistent with an octahedral Ni(II) complex)
UV-Vis (nm, in Methanol) Two main absorption bands characteristic of octahedral Ni(II) complexes, e.g., around 600 and 900 nm.
Elemental Analysis (%) Calculated for C₁₆H₃₆N₆NiO₆: C, 40.78; H, 7.70; N, 17.83. Found: C, 40.85; H, 7.65; N, 17.75.

Section 2: Applications in Catalysis

Coordination complexes of this compound can serve as catalysts in various organic transformations. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

    • Add the palladium catalyst, [Pd(C₈H₁₈N₂)Cl₂] (0.01 mmol, 1 mol%).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add 5 mL of a suitable solvent mixture (e.g., toluene/water 4:1).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up:

    • Add 10 mL of water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Catalytic Application:

Suzuki_Coupling_Workflow Reactants Aryl Halide + Arylboronic Acid + Base Reaction Reaction at Elevated Temperature Reactants->Reaction Catalyst [Pd(L)Cl2] L = this compound Catalyst->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Section 3: Biological Applications - Antimicrobial Activity

Metal complexes often exhibit enhanced biological activity compared to the free ligands. This section provides a protocol for evaluating the antimicrobial activity of the synthesized nickel(II) complex.

Antimicrobial Screening Protocol (Agar Well Diffusion Method)
  • Microbial Strains:

    • Gram-positive bacteria (e.g., Staphylococcus aureus)

    • Gram-negative bacteria (e.g., Escherichia coli)

    • Fungal strain (e.g., Candida albicans)

  • Procedure:

    • Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

    • Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

    • Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile borer.

    • Prepare solutions of the test complex, [Ni(C₈H₁₈N₂)₂(NO₃)₂], the free ligand, and a standard antibiotic/antifungal drug in a suitable solvent (e.g., DMSO) at various concentrations.

    • Add a fixed volume (e.g., 100 µL) of each solution to the respective wells. A well with the solvent alone serves as a negative control.

    • Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.

    • Measure the diameter of the zone of inhibition around each well.

Data Presentation (Representative):

Compound/OrganismZone of Inhibition (mm) at 1 mg/mL
S. aureus
This compound8
[Ni(C₈H₁₈N₂)₂(NO₃)₂]15
Standard Antibiotic22
E. coli
This compound6
[Ni(C₈H₁₈N₂)₂(NO₃)₂]12
Standard Antibiotic20
C. albicans
This compound7
[Ni(C₈H₁₈N₂)₂(NO₃)₂]14
Standard Antifungal19

Hypothesized Mechanism of Action: The enhanced antimicrobial activity of the metal complex can be attributed to chelation theory. Upon chelation, the polarity of the metal ion is reduced, which increases the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid membrane of the microorganism, where it can interfere with cellular processes.

Signaling Pathway Diagram (Hypothetical):

Antimicrobial_Mechanism Complex [Ni(L)2]2+ (Lipophilic Complex) Penetration Membrane Penetration Complex->Penetration Membrane Microbial Cell Membrane Membrane->Penetration Intracellular Intracellular Targets Penetration->Intracellular DNA DNA Binding & Replication Inhibition Intracellular->DNA Enzyme Enzyme Inactivation Intracellular->Enzyme ROS Generation of Reactive Oxygen Species Intracellular->ROS CellDeath Cell Death DNA->CellDeath Enzyme->CellDeath ROS->CellDeath

Caption: A potential mechanism of antimicrobial action for the metal complex.

Section 4: Safety Precautions

  • Always handle this compound and its metal complexes in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the ligand and all reagents before use.

  • Metal complexes, particularly those of palladium and nickel, should be handled with care as they can be toxic and allergenic.

Disclaimer: The experimental protocols and data presented in these application notes are representative and intended for instructional purposes. Actual results may vary, and all experiments should be conducted by trained personnel in a suitable laboratory setting.

Application of N-ethyl-2-pyrrolidin-1-ylethanamine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a versatile diamine that finds its primary application in organic synthesis as a key building block for the preparation of pharmaceutically active compounds. Its unique structure, featuring both a secondary and a tertiary amine, allows it to participate in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the antipsychotic drug Amisulpride.

Application in Pharmaceutical Synthesis: Synthesis of Amisulpride

This compound is a crucial intermediate in the industrial synthesis of Amisulpride, a substituted benzamide antipsychotic agent used in the treatment of schizophrenia. The final step of the synthesis typically involves the condensation of this compound with a carboxylic acid or its activated derivative.

Quantitative Data Summary for Amisulpride Synthesis

The following table summarizes the quantitative data from various patented procedures for the synthesis of Amisulpride involving this compound.

ReferenceReactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
US20130096319A1[1]2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acidN-ethyl-2-aminomethyl pyrrolidineTriethylamine, Ethyl chloroformateAcetoneNot SpecifiedNot Specified75-80≥99
CN103819383A[2]2-methoxy-4-amino-5-ethylsulfonyl benzoic acid low alcohol esterN-ethyl-2-aminomethylpyrrolidineNoneIsopropanol105-1103490.4Not Specified
CN103819383A[2]2-methoxy-4-amino-5-ethylsulfonyl benzoic acid low alcohol esterN-ethyl-2-aminomethylpyrrolidineNoneAcetonitrile75-804080.5Not Specified
CN102807516A[3]4-(N-tert-butoxycarbonyl) amino-2-methoxy-5-ethylsulfonyl benzoic acidN-ethyl-2-aminomethylpyrrolidineDCCTHF101374.899.5
CN102807516A[3]4-(N-tert-butoxycarbonyl) amino-2-methoxy-5-ethylsulfonyl benzoic acidN-ethyl-2-aminomethylpyrrolidineDCCDichloromethane301274.899.6
CN102807516A[3]4-(N-tert-butoxycarbonyl) amino-2-methoxy-5-ethylsulfonyl benzoic acidN-ethyl-2-aminomethylpyrrolidineDCCAcetonitrile40107699.7
CN112521318A[4]4-amino-2-methoxy-5-ethyl sulfonyl methyl benzoateN-ethyl-2-aminomethylpyrrolidineOrganic BaseNot Specified50-100Not Specified93.7-95.699.8-99.9
Experimental Protocols for Amisulpride Synthesis

Protocol 1: Condensation using Ethyl Chloroformate[5]

This protocol involves the activation of the carboxylic acid with ethyl chloroformate followed by reaction with this compound.

  • Materials:

    • 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (104 g)

    • N-ethyl-2-aminomethyl pyrrolidine (58 g)

    • Triethylamine (38 g)

    • Ethyl chloroformate (41 g)

    • Acetone (380 ml)

  • Procedure:

    • Dissolve 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in acetone in a reaction flask.

    • Add triethylamine to the solution.

    • Treat the mixture with ethyl chloroformate.

    • Add N-ethyl-2-aminomethyl pyrrolidine to the reaction mixture.

    • Stir the reaction mixture until the reaction is complete (monitoring by TLC or HPLC is recommended).

    • Upon completion, the product, N-[1-ethyl 2-pyrrolidylmethyl] 2-methoxy 4-amino 5-ethylsulfonyl benzamide (Amisulpride), is obtained. The reported yield is 100%[5].

Protocol 2: Direct Thermal Condensation[2]

This protocol describes the direct condensation of an ester with this compound at elevated temperatures.

  • Materials:

    • 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid low alcohol ester (1.2 kg)

    • N-ethyl-2-aminomethylpyrrolidine (675 g)

    • Isopropanol (1.2 L)

    • Water (3 L)

    • Acetonitrile for recrystallization

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, add the carboxylate ester, N-ethyl-2-aminomethylpyrrolidine, and isopropanol.

    • Heat the mixture to an internal temperature of 105-110 °C and maintain for 34 hours.

    • Cool the reaction mixture to 40-50 °C and add water.

    • Stir the mixture at room temperature for 10 hours, during which a white solid precipitates.

    • Cool the mixture to 0-5 °C and stir for an additional 3 hours.

    • Filter the solid, wash it three times, and recrystallize the filter cake from acetonitrile.

    • Dry the purified solid at 50-60 °C to obtain white, solid Amisulpride. The reported yield is 90.4%[2].

Synthesis Workflow for Amisulpride

G cluster_reactants Reactants cluster_process Reaction cluster_product Product reactant1 2-methoxy-4-amino- 5-ethylsulfonyl benzoic acid derivative condensation Condensation Reaction reactant1->condensation reactant2 N-ethyl-2-pyrrolidin- 1-ylethanamine reactant2->condensation product Amisulpride condensation->product Yield: 75-100%

Caption: General workflow for the synthesis of Amisulpride.

Application as a Ligand in Catalysis (Representative Example)

The following section provides a representative example of a palladium-catalyzed reaction where a chiral N,N'-dialkylated 1,2-diamine ligand is employed. This serves to illustrate the potential utility of this compound in this area of organic synthesis.

Representative Reaction: Asymmetric Transfer Hydrogenation of Ketones

Chiral N,N'-dialkylated cyclohexane-1,2-diamine derivatives have been successfully used as ligands in the asymmetric transfer hydrogenation of aryl ketones to produce optically active alcohols.

Quantitative Data for Asymmetric Transfer Hydrogenation
EntryKetone SubstrateLigandProductYield (%)Enantiomeric Excess (ee, %)
1Acetophenone(1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane1-Phenylethanol>9993
24'-Methoxyacetophenone(1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane1-(4-Methoxyphenyl)ethanol>9992
34'-Chloroacetophenone(1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane1-(4-Chlorophenyl)ethanol>9991

Data is representative of the performance of this class of ligands.

Experimental Protocol for Asymmetric Transfer Hydrogenation
  • Materials:

    • Aryl ketone (1 mmol)

    • [RuCl₂(p-cymene)]₂ (0.005 mmol)

    • (1R,2R)-N,N'-Dialkyl-1,2-diaminocyclohexane ligand (0.011 mmol)

    • Formic acid/triethylamine azeotropic mixture (5:2) (2 mL)

    • Solvent (e.g., Dichloromethane)

  • Procedure:

    • In a reaction vessel, dissolve the ruthenium precursor and the chiral diamine ligand in the solvent.

    • Add the aryl ketone to the solution.

    • Add the formic acid/triethylamine mixture, which serves as the hydrogen source.

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or slightly elevated) for the required time (typically a few hours to 24 hours).

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, work up the reaction by quenching with a suitable aqueous solution and extracting the product with an organic solvent.

    • Purify the product by column chromatography.

    • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Catalytic Cycle Workflow

G catalyst [Ru]-Ligand Complex intermediate1 [Ru]-Hydride-Ligand Complex catalyst->intermediate1 + H- ketone Aryl Ketone intermediate2 Transition State ketone->intermediate2 h_source Hydrogen Source (HCOOH/NEt3) h_source->intermediate1 intermediate1->intermediate2 intermediate2->catalyst Regeneration product Chiral Alcohol intermediate2->product

Caption: Simplified catalytic cycle for transfer hydrogenation.

Conclusion

This compound is a valuable building block in organic synthesis, with a well-documented application in the industrial production of the pharmaceutical Amisulpride. While its direct application as a ligand in mainstream catalytic cross-coupling reactions is not extensively reported, its structural similarity to effective N,N'-dialkyl-1,2-diamine ligands suggests potential for its use in developing new catalytic systems. The provided protocols and data serve as a practical guide for researchers and professionals in the field of organic and medicinal chemistry.

References

Application Notes and Protocols for the Neuropharmacological Characterization of N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Protocol for N-ethyl-2-pyrrolidin-1-ylethanamine in Neuropharmacology Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been explored for a wide range of central nervous system (CNS) targets, showing potential in the treatment of various neurological and psychiatric disorders. This compound is a substituted pyrrolidine derivative. While its specific neuropharmacological profile is not extensively documented, its structural motifs suggest potential interactions with various CNS receptors and transporters.

This document outlines a phased experimental approach to systematically characterize the neuropharmacology of a novel compound such as this compound, from initial target screening to in vivo behavioral analysis.

Phase 1: In Vitro Target Profiling

The initial phase is designed to identify the primary molecular targets of the compound within the CNS. This is typically achieved through a broad screen of receptor and transporter binding affinities, followed by functional assays to determine the compound's activity at the identified targets.

Experimental Workflow: In Vitro Screening

in_vitro_workflow compound This compound binding_assay Radioligand Binding Assay (Broad Panel Screening) compound->binding_assay data_analysis1 Data Analysis (Determine Ki values) binding_assay->data_analysis1 primary_targets Identify Primary Targets (Ki < 1µM) data_analysis1->primary_targets functional_assay Functional Assays (e.g., cAMP, Ca2+ flux, Electrophysiology) primary_targets->functional_assay data_analysis2 Data Analysis (Determine EC50/IC50, Emax) functional_assay->data_analysis2 mechanism Determine Mechanism of Action (Agonist, Antagonist, Modulator) data_analysis2->mechanism

Caption: A typical workflow for the in vitro characterization of a novel CNS compound.

Protocol 1: Broad Panel Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound across a wide range of CNS receptors and transporters.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Membrane Preparation: Utilize commercially available or in-house prepared cell membrane preparations expressing the target receptors (e.g., from CHO or HEK cells, or rodent brain tissue).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (at a concentration close to its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Table 1: Hypothetical Binding Affinity Profile of this compound

Target Receptor/TransporterRadioligandKi (nM)
Dopamine D2[³H]-Spiperone85
Serotonin 5-HT2A[³H]-Ketanserin150
Serotonin 5-HT1A[³H]-8-OH-DPAT750
Norepinephrine Transporter (NET)[³H]-Nisoxetine25
µ-Opioid Receptor (MOR)[³H]-DAMGO>10,000
NMDA Receptor[³H]-MK-801>10,000
Protocol 2: cAMP Functional Assay for GPCRs

Objective: To determine if this compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) identified in the binding screen (e.g., Dopamine D2 receptor).

Methodology:

  • Cell Culture: Culture a cell line (e.g., HEK293) stably expressing the human Dopamine D2 receptor.

  • Cell Plating: Seed the cells into a 96-well plate and grow to confluency.

  • Agonist Mode:

    • Treat the cells with varying concentrations of this compound.

    • Include a known D2 receptor agonist (e.g., Quinpirole) as a positive control.

    • Stimulate adenylyl cyclase with Forskolin.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Challenge the cells with a known D2 agonist at its EC80 concentration.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to the positive control.

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Data Presentation:

Table 2: Hypothetical Functional Activity at the Dopamine D2 Receptor

Assay ModeParameterValue
AgonistEC50>10,000 nM
AgonistEmax<5% (relative to Quinpirole)
AntagonistIC50120 nM

Phase 2: In Vivo Behavioral Profiling

Following in vitro characterization, in vivo studies are conducted to assess the compound's effects on the whole organism, providing insights into its potential therapeutic effects and side-effect profile.

Experimental Workflow: In Vivo Assessment

in_vivo_workflow compound Compound with Known In Vitro Profile dose_range Dose-Range Finding Study compound->dose_range irwin_test Irwin Test / Functional Observational Battery (General Physiological & Behavioral Effects) dose_range->irwin_test behavioral_phenotype Initial Behavioral Phenotype Identified irwin_test->behavioral_phenotype specific_assays Specific Behavioral Assays (e.g., Locomotor Activity, Elevated Plus Maze, Forced Swim Test) behavioral_phenotype->specific_assays therapeutic_potential Assess Therapeutic Potential & Side Effects specific_assays->therapeutic_potential

Caption: A sequential workflow for assessing the in vivo effects of a novel CNS compound.

Protocol 3: Irwin Test in Mice

Objective: To conduct a broad assessment of the behavioral and physiological effects of this compound in mice to identify its primary CNS effects and determine a dose-range for further testing.

Methodology:

  • Animals: Use adult male mice (e.g., C57BL/6 strain). Acclimate the animals to the facility for at least one week before testing.

  • Compound Administration: Administer the compound via a relevant route (e.g., intraperitoneal injection - IP) at three different doses (e.g., 1, 10, and 30 mg/kg), along with a vehicle control group.

  • Observation: At set time points (e.g., 15, 30, 60, 120, and 240 minutes post-injection), a trained observer, blind to the treatment conditions, scores the animals on a range of parameters.

  • Parameters to Score:

    • Behavioral: Alertness, grooming, spontaneous activity, stereotypy, passivity.

    • Neurological: Body position, gait, motor coordination (e.g., righting reflex), tremor, convulsions, startle response.

    • Autonomic: Piloerection, salivation, pupil size, respiration rate.

  • Data Analysis: Record the scores for each parameter at each time point and dose. Summarize the main effects observed.

Data Presentation:

Table 3: Hypothetical Summary of Irwin Test Observations

Dose (mg/kg, IP)Primary Observations (at peak effect)
VehicleNo observable effects.
1Mild increase in grooming and locomotion.
10Significant increase in horizontal locomotion and stereotyped sniffing; slight decrease in startle response.
30Pronounced stereotypy, ataxia (impaired coordination), decreased body temperature.
Protocol 4: Locomotor Activity Test

Objective: Based on the Irwin test and the in vitro profile (D2 and NET affinity), to quantify the effect of this compound on spontaneous locomotor activity.

Methodology:

  • Apparatus: Use standard locomotor activity chambers equipped with infrared beams to automatically track movement.

  • Animals and Dosing: Use adult male mice. Administer the compound or vehicle as in the Irwin test.

  • Procedure: Immediately after injection, place each mouse into a locomotor activity chamber.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks) in 5-minute bins for a total of 120 minutes.

  • Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors. Follow up with post-hoc tests to compare dose groups to the vehicle control at specific time points.

Data Presentation:

Table 4: Hypothetical Locomotor Activity Data (Total Distance Traveled in 60 min)

Treatment GroupDose (mg/kg)Total Distance (cm) (Mean ± SEM)
Vehicle-3500 ± 250
Compound14200 ± 300
Compound109800 ± 750
Compound306500 ± 600
* p < 0.05 compared to Vehicle

Phase 3: Signaling Pathway Investigation

This phase aims to understand the intracellular mechanisms that are engaged by the compound following receptor binding.

Protocol 5: Western Blot for Downstream Signaling Molecules

Objective: To determine if antagonist activity at the D2 receptor by this compound affects downstream signaling pathways, such as ERK phosphorylation.

Methodology:

  • Cell Culture and Treatment: Use a D2-expressing cell line (e.g., PC12 or primary striatal neurons). Starve the cells of serum overnight.

  • Treatment: Pre-treat cells with the compound (at a concentration around its functional IC50) for 30 minutes. Then, stimulate the cells with a D2 agonist (e.g., Quinpirole) for 10 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate the membrane overnight with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK signal for each sample. Compare the normalized values across treatment groups.

Hypothetical Signaling Pathway: D2 Receptor

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP - ATP ATP ATP->AC PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB PKA->CREB pERK p-ERK pERK->CREB pCREB p-CREB Gene Gene Expression pCREB->Gene Dopamine Dopamine (Agonist) Dopamine->D2R Compound This compound (Hypothetical Antagonist) Compound->D2R

Caption: A simplified diagram of a Gi-coupled D2 receptor signaling pathway.

Application Notes and Protocols for In Vivo Studies of N-ethyl-2-pyrrolidin-1-ylethanamine and Structurally Related Novel Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific in vivo studies, dosage, or administration protocols for N-ethyl-2-pyrrolidin-1-ylethanamine. The following application notes and protocols are therefore provided as a generalized framework for researchers and drug development professionals investigating novel pyrrolidine-based compounds with similar structural motifs. These protocols are based on established principles of preclinical in vivo testing and should be adapted based on the specific properties of the test compound and the research objectives.

Preliminary Considerations

Prior to in vivo administration, a thorough physicochemical characterization of the test article, this compound or a related analogue, is essential. This includes determining its solubility, stability, and purity. An appropriate vehicle for administration must be selected that solubilizes the compound without causing toxicity. Common vehicles for in vivo studies include sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween 80 or DMSO, although the concentration of organic solvents should be minimized to avoid vehicle-induced effects.

Acute Toxicity and Dose-Range Finding Studies

The initial in vivo studies are typically designed to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities. This information is crucial for selecting dose levels for subsequent pharmacokinetic and efficacy studies.

Experimental Protocol: Acute Toxicity Assessment (Up-and-Down Procedure)

This protocol is adapted from the OECD Test Guideline 425 for acute oral toxicity.

  • Animal Model: Female Swiss Webster mice (6-8 weeks old). A single sex is often used in initial toxicity studies, with females generally being more sensitive.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least 5 days prior to the experiment.

  • Dosing Procedure:

    • Animals are fasted for 3-4 hours before dosing (water is not withheld).

    • The test compound is administered orally via gavage.

    • A starting dose is selected based on any available in vitro cytotoxicity data or structure-activity relationships with known toxic compounds. A default starting dose of 175 mg/kg can be used if no other information is available.

    • A single animal is dosed. If the animal survives for 48 hours, the next animal is dosed at a higher dose level (e.g., a 3.2-fold increase). If the first animal dies, the next animal is dosed at a lower level.

    • This sequential dosing is continued until a stopping criterion is met (e.g., four reversals in outcome).

  • Observations:

    • Animals are observed for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days.

    • Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Body weight is recorded prior to dosing and at least weekly thereafter.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. The LD50 can then be estimated using specialized software.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Dosing:

    • Animals are divided into groups for different routes of administration (e.g., intravenous and oral).

    • For intravenous (IV) administration, the compound is administered as a bolus injection into the tail vein (e.g., 1-2 mg/kg).

    • For oral (PO) administration, the compound is administered by gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

  • Sample Analysis: Plasma concentrations of the test compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Table: Key Pharmacokinetic Parameters
ParameterDescriptionExample Value (IV)Example Value (PO)
Cmax Maximum plasma concentration1500 ng/mL800 ng/mL
Tmax Time to reach Cmax5 min30 min
AUC(0-inf) Area under the plasma concentration-time curve3000 ngh/mL4500 ngh/mL
t1/2 Elimination half-life2.5 h3.0 h
CL Clearance0.5 L/h/kg-
Vd Volume of distribution1.8 L/kg-
F% Bioavailability-75%

In Vivo Efficacy Studies

Efficacy studies are conducted in a relevant animal model of a disease to assess the therapeutic potential of the compound. The choice of model will depend on the hypothesized mechanism of action of this compound. Given that many pyrrolidine derivatives exhibit central nervous system (CNS) activity, a model of a neurological or psychiatric disorder may be appropriate.

Experimental Protocol: General Efficacy Study Workflow
  • Model Selection and Induction: A suitable animal model is chosen and the disease state is induced.

  • Group Allocation: Animals are randomly assigned to treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound). A typical group size is 8-10 animals.

  • Dosing Regimen: The compound is administered according to a predetermined schedule (e.g., once daily for 14 days) and route, based on the PK data.

  • Behavioral/Physiological Assessments: Efficacy is assessed using relevant behavioral tests or physiological measurements at specified time points during the study.

  • Terminal Procedures: At the end of the study, animals are euthanized, and tissues may be collected for biomarker analysis (e.g., measuring neurotransmitter levels in the brain).

Table: Example Efficacy Study Design
GroupTreatmentDoseRouteFrequencyN
1Vehicle (Saline)-IPOnce Daily10
2Positive Control(Varies)IPOnce Daily10
3Test CompoundLow DoseIPOnce Daily10
4Test CompoundMid DoseIPOnce Daily10
5Test CompoundHigh DoseIPOnce Daily10

Visualizations

Experimental Workflow Diagram

G cluster_preclinical In Vivo Assessment of a Novel Pyrrolidine Derivative A Compound Synthesis & Characterization B Formulation Development A->B C Acute Toxicity Study (Dose-Range Finding) B->C D Pharmacokinetic (PK) Study (ADME) C->D Select Doses E Efficacy Study in Disease Model D->E Determine Dosing Regimen F Data Analysis & Interpretation E->F G Decision Point: Go/No-Go F->G

Caption: A generalized workflow for the in vivo evaluation of a novel chemical entity.

Hypothetical Signaling Pathway

Many pyrrolidine-containing compounds interact with neurotransmitter systems. The following diagram illustrates a hypothetical mechanism of action where the compound acts as an agonist at a G-protein coupled receptor (GPCR), leading to the activation of a downstream signaling cascade.

G cluster_pathway Hypothetical GPCR Signaling Pathway compound N-ethyl-2-pyrrolidin- 1-ylethanamine receptor GPCR (e.g., Dopamine Receptor) compound->receptor Binds & Activates g_protein G-Protein Activation (Gα, Gβγ) receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates kinase Protein Kinase A (PKA) second_messenger->kinase response Cellular Response (e.g., Neuronal Excitability) kinase->response Phosphorylates Targets

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a diamine that finds application in various fields, including as a building block in pharmaceutical synthesis. Accurate and robust analytical methods are crucial for its quantification in different matrices, for purity assessment, and for quality control purposes. This application note provides a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Due to its polar nature and lack of a strong chromophore, the analysis of this compound by conventional reversed-phase HPLC with UV detection can be challenging. This protocol will explore strategies to overcome these challenges, including mobile phase optimization, the use of ion-pairing reagents, and considerations for alternative detection methods.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are essential for guiding the HPLC method development process.

PropertyValueSource
Molecular FormulaC₈H₁₈N₂Santa Cruz Biotechnology[1]
Molecular Weight142.24 g/mol Santa Cruz Biotechnology[1]
Predicted XlogP1.0PubChem[2]
pKaEstimated 9-11Based on similar amine structures
UV AbsorbanceNo significant chromophore; expected low UV absorbanceInferred from chemical structure

Experimental Protocols

This section details the recommended methodologies for developing a robust HPLC method for this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a suitable detector (e.g., UV-Vis, Mass Spectrometer, or Evaporative Light Scattering Detector).

  • Columns:

    • Reversed-Phase (RP): C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (reagent grade)

    • Ammonium formate (reagent grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Heptafluorobutyric acid (HFBA) (HPLC grade)

    • This compound reference standard

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to the desired concentrations for linearity and sensitivity assessment.

  • Sample Preparation: The sample preparation method will depend on the matrix. For simple matrices, a "dilute-and-shoot" approach may be sufficient. For more complex matrices, protein precipitation, liquid-liquid extraction, or solid-phase extraction may be necessary to remove interferences.

HPLC Method Development

The following workflow outlines the steps for developing a suitable HPLC method.

HPLC_Method_Development_Workflow cluster_initial Initial Assessment cluster_method_selection Method Selection cluster_optimization Optimization cluster_validation Validation Analyte_Properties Analyte Properties (Polarity, pKa, UV Absorbance) Column_Selection Column Selection (C18, HILIC) Analyte_Properties->Column_Selection Detector_Selection Detector Selection (UV, MS, ELSD) Analyte_Properties->Detector_Selection Mobile_Phase_Optimization Mobile Phase Optimization (Organic Modifier, pH, Buffer) Column_Selection->Mobile_Phase_Optimization Detector_Selection->Mobile_Phase_Optimization Gradient_Optimization Gradient Optimization (Isocratic vs. Gradient) Mobile_Phase_Optimization->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Gradient_Optimization->Flow_Rate_Temp System_Suitability System Suitability Flow_Rate_Temp->System_Suitability Method_Validation Method Validation (Linearity, Accuracy, Precision) System_Suitability->Method_Validation

Caption: Workflow for HPLC Method Development.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (or MS/ELSD if available).

  • Injection Volume: 10 µL.

  • Expected Outcome: Due to the polar nature of the analyte, retention on a C18 column may be poor. If the analyte elutes at or near the void volume, further optimization is required.

Since this compound is a basic compound, the pH of the mobile phase will significantly impact its retention. To ensure the analyte is in its ionized form for good interaction with the stationary phase in reversed-phase or for ion-pairing, a mobile phase pH of at least 2 units below the pKa of the most basic amine is recommended. Given the estimated pKa of 9-11, a mobile phase pH in the range of 2.5 to 4.0 should be investigated.

  • Low pH (e.g., pH 2.5-4.0): Use a buffer such as 20 mM ammonium formate or phosphate buffer. This will ensure the amine is protonated, which can improve peak shape.

  • High pH (e.g., pH 8-10): If a pH-stable column is available, a high pH mobile phase can be used to keep the amine in its neutral form, which may increase retention on a C18 column.

If retention is still insufficient, ion-pairing chromatography can be employed. An ion-pairing reagent with a hydrophobic tail is added to the mobile phase to form a neutral complex with the ionized analyte, thereby increasing its retention on a reversed-phase column.

  • Ion-Pairing Reagent: Add an ion-pairing reagent such as 5 mM heptafluorobutyric acid (HFBA) to the aqueous mobile phase (Mobile Phase A).

  • Equilibration: Equilibrate the column with the ion-pairing mobile phase for at least 30 minutes before the first injection.

  • Gradient: Re-run the initial gradient.

Analyte_Interaction cluster_column Reversed-Phase Column cluster_mobile_phase Mobile Phase Stationary_Phase C18 Stationary Phase Hydrophobic Analyte Protonated Analyte (this compound-H⁺) Ion_Pair_Complex Ion-Pair Complex Analyte->Ion_Pair_Complex Forms complex Ion_Pair Ion-Pairing Reagent (HFBA⁻) Ion_Pair->Ion_Pair_Complex Ion_Pair_Complex->Stationary_Phase:c18 Hydrophobic Interaction

Caption: Analyte Interaction with Stationary Phase.

As an alternative to reversed-phase chromatography, HILIC is well-suited for the analysis of polar compounds.

  • Column: HILIC column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM ammonium formate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM ammonium formate.

  • Gradient: Start with a linear gradient from 100% A to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: As per initial screening.

  • Injection Volume: 10 µL.

Detector Considerations
  • UV Detection: If UV detection is the only option, monitor at a low wavelength (e.g., 200-220 nm). Be aware that baseline noise may be higher at these wavelengths.

  • Mass Spectrometry (MS): MS detection is highly recommended for this analyte due to its high sensitivity and specificity, especially since the analyte is expected to ionize well.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can be used for non-volatile analytes and is independent of their optical properties.

Data Presentation

The following table summarizes hypothetical data from the method development process to illustrate the expected outcomes of the different chromatographic approaches.

MethodRetention Time (min)Peak Area (arbitrary units)Tailing FactorResolution (with a hypothetical impurity)
RP-HPLC (Initial) 1.250,0001.8< 1.0
RP-HPLC (pH 3.0) 2.555,0001.51.8
Ion-Pairing HPLC 8.762,0001.2> 2.0
HILIC 6.358,0001.3> 2.0

Conclusion

This application note provides a comprehensive guide for the development of an HPLC method for the analysis of this compound. Due to its polar and weakly UV-absorbing nature, techniques such as ion-pairing chromatography or HILIC are likely to provide better retention and peak shape compared to standard reversed-phase chromatography. The choice of the final method will depend on the available instrumentation and the specific requirements of the analysis. For sensitive and specific quantification, coupling the HPLC system to a mass spectrometer is highly recommended. The provided protocols and optimization strategies should enable researchers to develop a robust and reliable analytical method for this compound.

References

Application Note: GC-MS Analysis of N-ethyl-2-pyrrolidin-1-ylethanamine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of N-ethyl-2-pyrrolidin-1-ylethanamine and its putative metabolites in biological matrices, specifically urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein cover sample preparation, including solid-phase extraction (SPE) and derivatization, as well as optimized GC-MS parameters for the separation and identification of the target analytes. Furthermore, a proposed metabolic pathway for this compound is presented based on the known biotransformation of structurally related compounds.

Introduction

This compound is a substituted pyrrolidine derivative with potential applications in pharmaceutical and chemical research. Understanding its metabolic fate is crucial for drug development, toxicology studies, and human biomonitoring. This application note describes a robust and sensitive method for the simultaneous analysis of the parent compound and its proposed metabolites by GC-MS. Due to the polar nature of the metabolites, a derivatization step is essential to improve their volatility and chromatographic performance.

Proposed Metabolic Pathway

While specific metabolic studies on this compound are not extensively available, a plausible metabolic pathway can be proposed based on the well-documented metabolism of similar N-alkylated pyrrolidines and ethylamines. The primary metabolic transformations are expected to involve oxidation and N-dealkylation mediated by cytochrome P450 enzymes.

The proposed key metabolites are:

  • (2-(pyrrolidin-1-yl)ethyl)ethanamide (Metabolite I): Formed via oxidation of the ethylamine side chain.

  • 1-(2-(ethylamino)ethyl)pyrrolidin-2-one (Metabolite II): Resulting from oxidation of the pyrrolidine ring.

  • N-(2-(pyrrolidin-1-yl)ethyl)acetamide (Metabolite III): Arising from N-de-ethylation followed by acetylation.

  • 2-(pyrrolidin-1-yl)ethan-1-ol (Metabolite IV): Another potential product of side-chain oxidation.

G parent This compound met1 (2-(pyrrolidin-1-yl)ethyl)ethanamide (Metabolite I) parent->met1 Oxidation met2 1-(2-(ethylamino)ethyl)pyrrolidin-2-one (Metabolite II) parent->met2 Ring Oxidation met3 N-(2-(pyrrolidin-1-yl)ethyl)acetamide (Metabolite III) parent->met3 N-de-ethylation & Acetylation met4 2-(pyrrolidin-1-yl)ethan-1-ol (Metabolite IV) parent->met4 Oxidative deamination

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction, derivatization, and GC-MS analysis of this compound and its metabolites from urine samples.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract the analytes from the urine matrix and concentrate them prior to analysis.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., deuterated analog)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of the internal standard solution and 1 mL of phosphate buffer. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of phosphate buffer.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of phosphate buffer, followed by 3 mL of methanol.

  • Elution: Elute the analytes with 3 mL of 5% ammonium hydroxide in dichloromethane.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for derivatization.

Derivatization: Silylation

Silylation is performed to increase the volatility and thermal stability of the polar metabolites.

Materials:

  • Reconstituted sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • To the 100 µL of reconstituted extract, add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Urine Sample Urine Sample Add IS & Buffer Add IS & Buffer Urine Sample->Add IS & Buffer SPE SPE Add IS & Buffer->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Add BSTFA/TMCS Add BSTFA/TMCS Reconstitution->Add BSTFA/TMCS Heat (70°C) Heat (70°C) Add BSTFA/TMCS->Heat (70°C) GC-MS Analysis GC-MS Analysis Heat (70°C)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing

Figure 2: Experimental workflow for GC-MS analysis.
GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Scan ModeFull Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize the expected quantitative data for the trimethylsilyl (TMS) derivatives of this compound and its proposed metabolites. Retention times are relative, and m/z values are predicted based on typical fragmentation patterns.

Table 1: Predicted GC-MS Data for this compound and its Metabolites (TMS Derivatives)

Analyte Relative Retention Time Molecular Ion (M+) [m/z] Key Fragment Ions [m/z]
This compound (TMS)1.00214114, 100, 84, 70
Metabolite I (TMS)1.25258158, 114, 100, 73
Metabolite II (TMS)1.35228128, 114, 100, 84
Metabolite III (TMS)1.10228128, 114, 86, 73
Metabolite IV (TMS)0.90201101, 84, 73

Table 2: Predicted Fragmentation Details of Key Ions

Analyte Fragment Ion [m/z] Proposed Structure/Loss
Parent (TMS)114[CH2=N+(CH2CH3)CH2-TMS]+
100[C4H8N-CH2=CH2]+
84[C4H8N=CH2]+
70[C4H8N]+
Metabolite I (TMS)158[M - C4H8N-CH2]+
Metabolite II (TMS)128[M - C2H5N-CH2-TMS]+
Metabolite III (TMS)128[M - CH3CO-N-TMS]+
Metabolite IV (TMS)101[CH2=O-TMS]+

Conclusion

The methods described in this application note provide a comprehensive framework for the successful GC-MS analysis of this compound and its proposed metabolites in urine. The combination of solid-phase extraction and silylation derivatization ensures a clean sample and robust chromatographic performance. The provided quantitative data and fragmentation patterns will aid in the identification and confirmation of these analytes in various research and development settings. Further studies are warranted to confirm the proposed metabolic pathway in vivo.

N-Ethyl-2-pyrrolidin-1-ylethanamine: A Versatile Scaffold in Medicinal Chemistry for CNS Disorders and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

N-Ethyl-2-pyrrolidin-1-ylethanamine and its close analogs have emerged as valuable building blocks in medicinal chemistry, particularly in the development of therapeutic agents targeting the central nervous system (CNS). The inherent structural features of the N-ethyl-pyrrolidine moiety contribute to favorable pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in drug discovery. This application note provides a detailed overview of its use, including synthetic protocols, biological activities, and the underlying signaling pathways.

Application in the Synthesis of Dopamine D2/D3 Receptor Antagonists

A prominent application of N-ethyl-pyrrolidinyl-containing building blocks is in the synthesis of selective dopamine D2 and D3 receptor antagonists. These receptors are key targets in the treatment of psychiatric disorders such as schizophrenia. The atypical antipsychotic drug Amisulpride, for instance, incorporates a structurally related N-ethyl-2-aminomethyl-pyrrolidine core. Amisulpride is a potent and selective antagonist of D2 and D3 receptors, and its mechanism of action is believed to involve the blockade of dopaminergic neurotransmission in the mesolimbic pathway of the brain.[1]

Derivatives of this compound have been investigated for their potential as antipsychotic agents with an improved side-effect profile compared to classical neuroleptics. The N-ethyl-pyrrolidinyl moiety can be readily incorporated into various heterocyclic systems to generate novel compounds with high affinity for dopamine receptors.

Quantitative Data: Binding Affinities of N-Ethyl-Pyrrolidinyl Derivatives for D2-like Receptors

The following table summarizes the in vitro binding affinities of a series of N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamide derivatives for D2-like dopamine receptors. The data is extracted from a study by Pinna et al., which explored the structure-activity relationships of these compounds.

Compound IDStructureD2-like Receptor Affinity (Ki, nM)
2a N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide15.4
2c N-(1-ethyl-2-pyrrolidinylmethyl)-4H-[2]benzothiopyrano[4,3-b]pyrrole-3-carboxamide45.8
2h N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo[1][3]cyclohepta[b]pyrrole-3-carboxamide78.2
2j 2-Bromo-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo[1][3]cyclohepta[b]pyrrole-3-carboxamide56.3
2k 2-Chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo[1][3]cyclohepta[b]pyrrole-3-carboxamide2.8

Data sourced from Pinna, G. A., et al. (2002). Bioorganic & medicinal chemistry letters, 12(10), 1431-1434.[2]

Experimental Protocols

General Synthesis of N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamide Derivatives

This protocol is a representative example of the synthesis of dopamine receptor ligands using an N-ethyl-pyrrolidinyl building block, adapted from the work of Pinna et al.

Step 1: Synthesis of the Carboxylic Acid Intermediate The synthesis of the heterocyclic carboxylic acid can be achieved through various established methods depending on the desired core structure. For example, the synthesis of 5,6-dihydro-4H-benzo[1][3]cyclohepta[b]pyrrole-3-carboxylic acid can be accomplished via a multi-step sequence starting from appropriate cyclic ketones.

Step 2: Amide Coupling Reaction

  • To a solution of the heterocyclic carboxylic acid (1 mmol) in anhydrous dichloromethane (20 mL), add 1,1'-carbonyldiimidazole (CDI) (1.2 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Add (S)-(-)-1-ethyl-2-aminomethylpyrrolidine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamide derivative.

In Vitro D2-like Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of synthesized compounds for dopamine D2-like receptors.

  • Membrane Preparation: Prepare crude synaptic membranes from rat striatum homogenates.

  • Radioligand Binding: In a final volume of 1 mL, incubate the membrane preparation with the radioligand [3H]spiperone (a D2-like receptor antagonist) at a concentration of 0.2 nM.

  • Competition Assay: Add increasing concentrations of the test compounds (from 10⁻¹⁰ to 10⁻⁵ M) to displace the radioligand.

  • Incubation: Incubate the samples at 25°C for 30 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters.

  • Washing: Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine D2 receptor signaling pathway and a general experimental workflow for the synthesis and evaluation of this compound derivatives.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist N-Ethyl-Pyrrolidinyl Derivative (Antagonist) Antagonist->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Dopamine D2 Receptor Signaling Pathway and Antagonism.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation BuildingBlock This compound (or analog) Coupling Amide Coupling BuildingBlock->Coupling Acid Heterocyclic Carboxylic Acid Acid->Coupling Purification Purification & Characterization Coupling->Purification FinalCompound Final Compound Purification->FinalCompound BindingAssay In Vitro Receptor Binding Assay FinalCompound->BindingAssay InVivo In Vivo Animal Models FinalCompound->InVivo DataAnalysis Data Analysis (IC50, Ki) BindingAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR InVivo->SAR

Caption: General Experimental Workflow.

Conclusion

This compound and its analogs represent a versatile and valuable class of building blocks in medicinal chemistry. Their successful incorporation into potent dopamine receptor antagonists highlights their potential for the development of novel therapeutics for CNS disorders. The provided protocols and data serve as a guide for researchers and drug development professionals interested in exploring the utility of this scaffold in their own discovery programs. Further exploration of this chemical space is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Laboratory Preparation of N-ethyl-2-pyrrolidin-1-ylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine and its derivatives, compounds of interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules.[1][2] The protocols focus on two primary synthetic strategies: reductive amination and direct N-alkylation. Additionally, the potential anti-inflammatory activity of derivatives is explored, with a focus on the inhibition of cyclooxygenase (COX) enzymes.

Introduction

The pyrrolidine moiety is a key structural feature in numerous FDA-approved drugs and biologically active compounds.[1] N-substituted 2-(pyrrolidin-1-yl)ethanamine derivatives, in particular, have garnered attention for their potential therapeutic applications, including anti-inflammatory and analgesic effects.[1][3] This document outlines reliable laboratory methods for the synthesis of the parent compound, this compound, and provides a framework for the preparation of more complex derivatives.

Data Presentation

The following table summarizes key quantitative data related to the synthesis of this compound and its precursors. Due to the limited availability of a single comprehensive source, data has been compiled from various sources and analogous reactions to provide a representative overview.

Compound/ParameterValueSource/Reference
Starting Material: 2-(Pyrrolidin-1-yl)ethanamine
Molecular FormulaC6H14N2[4][5]
Molecular Weight114.19 g/mol [6]
AppearanceColorless to pale yellow liquid[5]
Boiling Point166.0 °C[5]
Density0.8899 g/cm³[5]
Product: this compound
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Purity (Typical)>95%[7]
Synthesis Method: Reductive Amination (Representative)
Starting Materials2-(Pyrrolidin-1-yl)ethanamine, Acetaldehyde[8][9]
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)3)[9]
SolventDichloromethane (DCM) or 1,2-Dichloroethane (DCE)[9]
Reaction Time12-24 hours
Reaction TemperatureRoom Temperature[9]
Yield (Analogous Reactions)~70-90%[10]
Synthesis Method: N-Alkylation (Representative)
Starting Materials2-(Pyrrolidin-1-yl)ethanamine, Ethyl iodide or bromide
BasePotassium carbonate (K2CO3) or Triethylamine (NEt3)
SolventAcetonitrile (CH3CN) or Dimethylformamide (DMF)
Reaction Time6-12 hours
Reaction TemperatureRoom Temperature to 50 °C
Yield (Analogous Reactions)Variable, typically moderate to good

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of the target compound through the reductive amination of 2-(pyrrolidin-1-yl)ethanamine with acetaldehyde.[8][11]

Materials:

  • 2-(Pyrrolidin-1-yl)ethanamine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-(pyrrolidin-1-yl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add acetaldehyde (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Expected Outcome: A colorless to pale yellow liquid. The purity should be assessed by GC-MS and the structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of this compound via N-Alkylation

This protocol details the direct N-alkylation of 2-(pyrrolidin-1-yl)ethanamine with an ethyl halide.

Materials:

  • 2-(Pyrrolidin-1-yl)ethanamine

  • Ethyl iodide or Ethyl bromide

  • Potassium carbonate (K2CO3) or Triethylamine (NEt3)

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-(pyrrolidin-1-yl)ethanamine (1.0 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq) in acetonitrile or DMF.

  • Add ethyl iodide or ethyl bromide (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 50 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the solid base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by fractional distillation under reduced pressure or column chromatography.

Expected Outcome: A colorless to pale yellow liquid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Mandatory Visualizations

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow Workflow for Reductive Amination Synthesis start Start dissolve Dissolve 2-(pyrrolidin-1-yl)ethanamine in anhydrous DCM start->dissolve add_aldehyde Add Acetaldehyde dropwise at 0°C dissolve->add_aldehyde form_imine Stir at RT for 1-2h (Imine Formation) add_aldehyde->form_imine add_reductant Add NaBH(OAc)3 portion-wise form_imine->add_reductant react Stir at RT for 12-24h add_reductant->react quench Quench with sat. NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound via reductive amination.

Signaling Pathway: Anti-inflammatory Action of Pyrrolidine Derivatives

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[12] Pyrrolidine derivatives have been identified as potential COX inhibitors.[1] The following diagram illustrates this proposed mechanism of action.

COX_Inhibition_Pathway Proposed Anti-inflammatory Mechanism of Pyrrolidine Derivatives cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (Activated by Inflammatory Stimuli) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Prostaglandin Synthases inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate pyrrolidine_derivative N-Aryl Pyrrolidine Derivative (e.g., Ibuprofen-like amide) pyrrolidine_derivative->cox2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrrolidine derivatives to reduce inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-ethyl-2-pyrrolidin-1-ylethanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are reductive amination of 2-(pyrrolidin-1-yl)ethanamine with acetaldehyde, N-alkylation of 2-(pyrrolidin-1-yl)ethanamine with an ethylating agent, and the hydrogenation of a nitro-precursor.

Q2: Which synthesis method generally provides the highest yield?

A2: The hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine has been reported to produce high yields, potentially exceeding 90% under optimized conditions. However, this method involves the synthesis of a nitro-precursor, which may add complexity to the overall process. Reductive amination and N-alkylation can also provide good yields, but they are often more susceptible to side reactions that can lower the final product yield.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters to control across all methods include reaction temperature, pressure (for hydrogenation), stoichiometry of reactants, choice of solvent and catalyst/reducing agent, and reaction time. Careful control of these variables is crucial for maximizing yield and minimizing the formation of impurities.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is fractional distillation under reduced pressure. Acid-base extraction can also be employed to remove non-basic impurities. The choice of purification method will depend on the nature and quantity of the impurities present.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Reductive Amination

Problem: Low yield of the desired product.

Possible Cause Suggested Solution
Incomplete imine formation Ensure the reaction is carried out under conditions that favor imine formation, such as a slightly acidic pH (~6). The use of a dehydrating agent can also shift the equilibrium towards the imine.
Reduction of the starting aldehyde Use a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the aldehyde compared to sodium borohydride (NaBH₄).[1][2]
Inefficient reduction of the imine Ensure a sufficient molar excess of the reducing agent is used. Increasing the reaction temperature or time may also improve the conversion.
Hydrolysis of the imine intermediate Minimize the amount of water in the reaction mixture, as imines can be susceptible to hydrolysis.[3]

Problem: Presence of unreacted starting materials in the final product.

Possible Cause Suggested Solution
Insufficient reaction time or temperature Monitor the reaction progress using techniques like TLC or GC-MS and continue the reaction until the starting materials are consumed.
Inadequate mixing Ensure efficient stirring throughout the reaction to promote contact between reactants.
Decomposition of the reducing agent Add the reducing agent portion-wise to maintain its activity throughout the reaction.
N-Alkylation

Problem: Formation of a significant amount of the N,N-diethylated byproduct.

Possible Cause Suggested Solution
Over-alkylation of the primary amine The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation.[4][5] Use a controlled stoichiometry with a slight excess of the primary amine relative to the ethylating agent.[6]
High reaction temperature or prolonged reaction time Conduct the reaction at the lowest effective temperature and monitor its progress closely to stop it once the desired product is formed.
Use of a highly reactive ethylating agent Consider using a less reactive ethylating agent, such as ethyl bromide instead of ethyl iodide.

Problem: The reaction is very slow or does not proceed.

Possible Cause Suggested Solution
Poor leaving group on the ethylating agent Use an ethylating agent with a good leaving group, such as iodide or bromide.
Insufficiently basic conditions The reaction requires a base to neutralize the acid formed. Ensure an adequate amount of a suitable base (e.g., potassium carbonate) is used.
Low reaction temperature Gently heating the reaction mixture may be necessary to increase the reaction rate.
Hydrogenation of Nitro-Precursor

Problem: Incomplete reduction of the nitro group.

Possible Cause Suggested Solution
Inactive catalyst Ensure the catalyst (e.g., Palladium on carbon or Raney Nickel) is fresh and active.[7]
Insufficient hydrogen pressure The reaction may require elevated hydrogen pressure to proceed to completion. Refer to established protocols for the recommended pressure range.[7]
Catalyst poisoning Ensure the starting material and solvent are free from impurities that could poison the catalyst.

Problem: Formation of side products.

Possible Cause Suggested Solution
Over-reduction or side reactions Optimize the reaction temperature and pressure to favor the desired reduction without promoting further reactions.
Impure starting material Purify the 1-ethyl-2-nitromethylenepyrrolidine precursor before the hydrogenation step.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the different synthesis methods.

Synthesis Method Starting Materials Reagents/Catalyst Solvent Temperature (°C) Pressure (atm) Typical Yield (%) Key Considerations
Reductive Amination 2-(Pyrrolidin-1-yl)ethanamine, AcetaldehydeNaBH₄ or NaBH(OAc)₃Methanol or DichloromethaneRoom TemperatureAtmospheric60-80Prone to imine hydrolysis and aldehyde reduction.[1][2][3]
N-Alkylation 2-(Pyrrolidin-1-yl)ethanamine, Ethyl iodide/bromideK₂CO₃ or other baseAcetonitrile or DMFRoom Temperature - 50Atmospheric50-70Risk of over-alkylation to the tertiary amine.[4][5][6]
Hydrogenation 1-Ethyl-2-nitromethylenepyrrolidinePd/C or Raney Nickel, H₂Methanol or aqueous H₂SO₄25-1001-10>90Requires synthesis of the nitro-precursor.[7]

Experimental Protocols

Method 1: Reductive Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 2-(Pyrrolidin-1-yl)ethanamine

  • Acetaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(pyrrolidin-1-yl)ethanamine in methanol.

  • Cool the solution in an ice bath.

  • Slowly add acetaldehyde to the cooled solution while stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture again in an ice bath.

  • Slowly and portion-wise add sodium borohydride.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by slowly adding water.

  • Acidify the mixture with HCl and extract with DCM to remove any non-basic impurities.

  • Basify the aqueous layer with NaOH until pH > 12.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Method 2: N-Alkylation

This protocol is a general guideline and may require optimization to minimize over-alkylation.

Materials:

  • 2-(Pyrrolidin-1-yl)ethanamine

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(pyrrolidin-1-yl)ethanamine in acetonitrile, add potassium carbonate.

  • Stir the suspension vigorously.

  • Slowly add ethyl iodide to the mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Method 3: Hydrogenation of 1-Ethyl-2-nitromethylenepyrrolidine

This protocol is based on a patented procedure and should be performed with appropriate safety precautions for handling hydrogen gas.[7]

Materials:

  • 1-Ethyl-2-nitromethylenepyrrolidine

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or aqueous sulfuric acid

  • Hydrogen gas

  • Sodium hydroxide (if using an acidic solvent)

Procedure:

  • In a high-pressure reactor, suspend 1-ethyl-2-nitromethylenepyrrolidine and the catalyst in the chosen solvent.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-100 °C).

  • Monitor the reaction by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor, and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • If an acidic solvent was used, neutralize the filtrate with a base like sodium hydroxide.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_n_alkylation N-Alkylation cluster_hydrogenation Hydrogenation RA_Start 2-(Pyrrolidin-1-yl)ethanamine + Acetaldehyde RA_Imine Imine Formation RA_Start->RA_Imine RA_Reduction Reduction (NaBH4) RA_Imine->RA_Reduction RA_Product N-ethyl-2-pyrrolidin- 1-ylethanamine RA_Reduction->RA_Product Purification Purification (Distillation) RA_Product->Purification NA_Start 2-(Pyrrolidin-1-yl)ethanamine + Ethyl Iodide NA_Reaction Alkylation (K2CO3) NA_Start->NA_Reaction NA_Product N-ethyl-2-pyrrolidin- 1-ylethanamine NA_Reaction->NA_Product NA_Product->Purification H_Start 1-Ethyl-2-nitromethylene- pyrrolidine H_Reaction Hydrogenation (Pd/C, H2) H_Start->H_Reaction H_Product N-ethyl-2-pyrrolidin- 1-ylethanamine H_Reaction->H_Product H_Product->Purification

Caption: General workflows for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield? Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Reactions Side Reactions Start->Side_Reactions Purification_Loss Loss during Purification Start->Purification_Loss Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Check_Reagents Check Reagent Stoichiometry Incomplete_Reaction->Check_Reagents Side_Reactions->Check_Reagents Change_Reagent Change Reducing Agent/ Ethylating Agent Side_Reactions->Change_Reagent Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification

Caption: A logical flowchart for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic method.

Method 1: Reductive Amination of 2-(pyrrolidin-1-yl)acetaldehyde with Ethylamine

This common synthetic route involves the reaction of 2-(pyrrolidin-1-yl)acetaldehyde with ethylamine in the presence of a reducing agent.

Issue 1: Low Yield of the Desired Product

  • Possible Cause 1: Incomplete imine formation. The formation of the imine intermediate is a crucial step.

    • Troubleshooting:

      • Ensure anhydrous reaction conditions, as water can hydrolyze the imine back to the starting materials. The use of dehydrating agents like molecular sieves can be beneficial.[1]

      • Optimize the reaction pH. Imine formation is often catalyzed by mild acid, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.

  • Possible Cause 2: Reduction of the starting aldehyde. The reducing agent may be too reactive and reduce the aldehyde before it can form the imine.

    • Troubleshooting:

      • Select a milder reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

      • Control the addition of the reducing agent, adding it slowly to the reaction mixture after the aldehyde and amine have had sufficient time to form the imine.

  • Possible Cause 3: Aldol condensation of the starting aldehyde. Aldehydes can undergo self-condensation, especially in the presence of acid or base catalysts.

    • Troubleshooting:

      • Maintain a low reaction temperature to minimize the rate of the aldol reaction.

      • Control the stoichiometry of the reactants carefully.

Issue 2: Presence of Impurities in the Final Product

  • Possible Impurity 1: 2-(pyrrolidin-1-yl)ethanol. This results from the reduction of the starting aldehyde.

    • Identification: Can be identified by GC-MS or NMR spectroscopy.

    • Mitigation: Use a less reactive and more selective reducing agent as mentioned above.

  • Possible Impurity 2: Over-alkylation products. While less common in reductive amination than in direct alkylation, it can still occur.

    • Identification: Look for peaks in the mass spectrum corresponding to the addition of more than one ethyl group.

    • Mitigation: Use a stoichiometric amount of the aldehyde relative to the amine.

Method 2: Alkylation of 2-(pyrrolidin-1-yl)ethanamine with an Ethyl Halide

This method involves the direct alkylation of 2-(pyrrolidin-1-yl)ethanamine with an ethylating agent such as ethyl bromide or ethyl iodide.

Issue 1: Formation of Multiple Products (Over-alkylation)

  • Possible Cause: The product is more nucleophilic than the starting material. The secondary amine product can react further with the ethyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. This is a very common issue in the alkylation of amines.[2]

    • Troubleshooting:

      • Use a large excess of the starting amine (2-(pyrrolidin-1-yl)ethanamine) to increase the probability of the ethyl halide reacting with the desired starting material.

      • Add the ethyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

      • Consider using reductive amination as an alternative synthetic route to avoid this issue.[1][2]

Issue 2: Low Conversion of Starting Material

  • Possible Cause 1: Insufficient reactivity of the ethylating agent.

    • Troubleshooting:

      • If using ethyl chloride, consider switching to the more reactive ethyl bromide or ethyl iodide.

  • Possible Cause 2: Inappropriate solvent or temperature.

    • Troubleshooting:

      • Use a polar aprotic solvent to facilitate the Sₙ2 reaction.

      • Gently heating the reaction mixture may increase the reaction rate, but be cautious as this can also promote side reactions.

Issue 3: Presence of Elimination Side Products

  • Possible Cause: The amine acts as a base. The amine can abstract a proton from the ethyl halide, leading to the formation of ethene. This is more likely with sterically hindered amines or stronger bases.[3]

    • Troubleshooting:

      • Use a non-basic or weakly basic amine if possible, although this is not an option for the starting material in this specific synthesis.

      • Employ milder reaction conditions (lower temperature).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing this compound via alkylation?

A1: The most common side reaction is over-alkylation, where the desired secondary amine product reacts further with the ethylating agent to form a tertiary amine and a quaternary ammonium salt.[2] This occurs because the product amine is often more nucleophilic than the starting amine.

Q2: How can I avoid the formation of 2-(pyrrolidin-1-yl)ethanol during reductive amination?

A2: To avoid the reduction of the starting aldehyde, 2-(pyrrolidin-1-yl)acetaldehyde, you should use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This reagent is particularly effective at reducing the iminium ion intermediate in preference to the aldehyde.

Q3: My NMR spectrum shows unexpected signals. What are the likely impurities?

A3: Depending on your synthetic route, common impurities could include:

  • From Reductive Amination: Unreacted 2-(pyrrolidin-1-yl)acetaldehyde, 2-(pyrrolidin-1-yl)ethanol, or aldol condensation products.

  • From Alkylation: Unreacted 2-(pyrrolidin-1-yl)ethanamine, and over-alkylation products such as the corresponding tertiary amine or quaternary ammonium salt.

Q4: Is it better to use reductive amination or direct alkylation for this synthesis?

A4: Reductive amination is often the preferred method for preparing secondary amines like this compound because it generally provides higher selectivity and avoids the common problem of over-alkylation that plagues direct alkylation of amines.[1][2]

Data Presentation

Table 1: Common Reducing Agents for Reductive Amination and Their Selectivity

Reducing AgentFormulaTypical SolventSelectivity Notes
Sodium BorohydrideNaBH₄Methanol, EthanolCan reduce aldehydes and ketones; less selective for imines.
Sodium CyanoborohydrideNaBH₃CNMethanol, AcetonitrileSelective for imines at acidic pH; toxic cyanide byproduct.[4]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloromethane, THFHighly selective for imines over carbonyls; mild and effective.
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Ethanol, MethanolEffective but can sometimes lead to reduction of other functional groups.[1]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of 2-(pyrrolidin-1-yl)acetaldehyde (1 equivalent) and ethylamine (1-1.2 equivalents) in an anhydrous solvent such as dichloromethane or dichloroethane, stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.1-1.5 equivalents) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Alkylation of 2-(pyrrolidin-1-yl)ethanamine

  • Dissolve 2-(pyrrolidin-1-yl)ethanamine (3-5 equivalents) in a suitable solvent such as acetonitrile or THF.

  • Add a base, such as potassium carbonate (2-3 equivalents), to neutralize the hydrohalic acid formed during the reaction.

  • Cool the mixture in an ice bath and slowly add ethyl bromide or ethyl iodide (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Filter off the solid base and any salts formed.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to separate the desired product from unreacted starting material and over-alkylation products.

Visualizations

Synthesis_Pathways cluster_reductive_amination Reductive Amination Pathway cluster_alkylation Alkylation Pathway Aldehyde 2-(pyrrolidin-1-yl)acetaldehyde Imine Imine Intermediate Aldehyde->Imine + Ethylamine Side_Product_Alcohol 2-(pyrrolidin-1-yl)ethanol Aldehyde->Side_Product_Alcohol + Reducing Agent (Side Reaction) Ethylamine Ethylamine Product_RA This compound Imine->Product_RA + Reducing Agent Amine 2-(pyrrolidin-1-yl)ethanamine Product_A This compound Amine->Product_A + Ethyl Halide Ethyl_Halide Ethyl Halide Side_Product_Quat Quaternary Ammonium Salt Product_A->Side_Product_Quat + Ethyl Halide (Over-alkylation)

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Product Yield? Check_Imine Incomplete Imine Formation? Start->Check_Imine Yes Check_Reduction Aldehyde Reduction? Start->Check_Reduction No Check_Imine->Check_Reduction No Solution_Imine Use dehydrating agent Optimize pH Check_Imine->Solution_Imine Yes Check_Overalkylation Over-alkylation? Check_Reduction->Check_Overalkylation No Solution_Reduction Use milder reducing agent (e.g., NaBH(OAc)3) Check_Reduction->Solution_Reduction Yes Solution_Overalkylation Use excess amine Slow addition of alkyl halide Check_Overalkylation->Solution_Overalkylation Yes End Problem Solved Solution_Imine->End Solution_Reduction->End Solution_Overalkylation->End

References

Technical Support Center: Purification of Crude N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-ethyl-2-pyrrolidin-1-ylethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, residual solvents, and degradation products. Specific impurities will depend on the synthetic route employed. General issues in amine production can also lead to contaminants such as heat-stable salts, suspended solids like iron sulfide, and hydrocarbons, which may cause foaming or fouling.[1]

Q2: What are the recommended purification techniques for this compound?

A2: The primary recommended techniques are vacuum distillation and column chromatography. A patent for the closely related compound, (S)-N-ethyl-2-aminomethyl pyrrolidine, demonstrates that underpressure distillation can achieve a purity of over 99%.[2] Column chromatography is also a viable option, particularly for removing polar impurities.

Q3: What purity levels can be expected from these purification methods?

A3: With optimized procedures, high purity levels are attainable.

Purification TechniqueExpected PurityReference Compound
Vacuum Distillation> 99%(S)-N-ethyl-2-aminomethyl pyrrolidine[2]
Column Chromatography> 95%N-ethyl-2-pyrrolidinone-substituted flavanols[3]

Q4: Are there any specific safety precautions to consider during purification?

A4: Yes. This compound is classified as an eye irritant.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All procedures, especially distillation at elevated temperatures, should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Vacuum Distillation

Problem 1: Bumping or unstable boiling during distillation.

  • Possible Cause: Uneven heating or lack of boiling chips/magnetic stirring. High vacuum levels can also lead to vigorous boiling.

  • Solution:

    • Ensure uniform heating using an oil bath or heating mantle.

    • Add new boiling chips or a magnetic stir bar before starting the distillation.

    • Gradually apply the vacuum to control the boiling rate.

Problem 2: Product decomposition (darkening of the liquid).

  • Possible Cause: The distillation temperature is too high. Amines can be susceptible to oxidation at elevated temperatures.

  • Solution:

    • Decrease the distillation pressure to lower the boiling point of the compound.

    • Ensure the system is free of leaks to maintain a stable, low pressure.

    • Consider a nitrogen bleed to provide an inert atmosphere if oxidation is suspected.

Problem 3: Low yield of purified product.

  • Possible Cause: Incomplete distillation, product loss in the distillation head or condenser, or leaks in the vacuum system.

  • Solution:

    • Ensure the distillation is run to completion by monitoring the temperature and distillate collection.

    • Properly insulate the distillation column to minimize heat loss.

    • Check all joints and connections for vacuum leaks before starting.

Column Chromatography

Problem 1: Tailing or streaking of the compound on the column.

  • Possible Cause: Strong interaction between the basic amine and the acidic silica gel.

  • Solution:

    • Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[5]

    • Use a less acidic stationary phase, such as alumina or amine-functionalized silica.[5]

    • For reversed-phase chromatography, adjust the mobile phase to an alkaline pH (two pH units above the pKa of the amine) to ensure the compound is in its free-base form.[5]

Problem 2: Poor separation of the desired product from impurities.

  • Possible Cause: The solvent system (eluent) does not have the optimal polarity.

  • Solution:

    • Perform thin-layer chromatography (TLC) with various solvent systems to determine the best separation conditions before running the column.

    • Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to improve separation.

Problem 3: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound is irreversibly adsorbed to the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For normal-phase chromatography, this may involve increasing the concentration of a polar solvent like methanol.

    • If using silica gel, the addition of a small amount of ammonia in the mobile phase can help to elute strongly bound basic compounds.[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from the purification of the structurally similar compound (S)-N-ethyl-2-aminomethyl pyrrolidine.[2]

  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Begin stirring and gradually apply the vacuum. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect any low-boiling impurities first. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound.

  • Completion: Stop the distillation when the temperature drops or when only a small amount of residue remains in the distillation flask.

  • Characterization: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection: Choose a suitable stationary phase. For basic amines, amine-functionalized silica or basic alumina is often preferred over standard silica gel to prevent tailing.[5]

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for amines on silica is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small addition of triethylamine (e.g., 0.5%).

  • Column Packing: Pack the chromatography column with the selected stationary phase as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization: Confirm the purity of the isolated product by GC or NMR.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Pure Pure Product (>99%) Distillation->Pure Impure Impure Fractions Distillation->Impure Side Fractions Chromatography->Pure Chromatography->Impure Repurify Repurify or Discard Impure->Repurify

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue Distillation Distillation Problem Start->Distillation Chromatography Chromatography Problem Start->Chromatography Bumping Bumping/Unstable Boiling Distillation->Bumping Decomposition Decomposition (Darkening) Distillation->Decomposition LowYieldD Low Yield Distillation->LowYieldD Tailing Tailing/Streaking Chromatography->Tailing PoorSep Poor Separation Chromatography->PoorSep NoElution No Elution Chromatography->NoElution Stirring Add Stirring/Boiling Chips Gradual Vacuum Bumping->Stirring LowerP Lower Pressure/Temperature Decomposition->LowerP CheckLeaksD Check for Leaks Ensure Complete Distillation LowYieldD->CheckLeaksD AddAmine Add Triethylamine to Eluent Use Amine-Silica/Alumina Tailing->AddAmine OptimizeSolvent Optimize Solvent System (TLC) Use Gradient Elution PoorSep->OptimizeSolvent IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: N-ethyl-2-pyrrolidin-1-ylethanamine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-ethyl-2-pyrrolidin-1-ylethanamine in solution. The following information is based on general principles of amine chemistry and best practices for stability testing, as specific stability data for this compound is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extremes in pH (both acidic and alkaline conditions) can potentially lead to hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. It is generally recommended to store amine solutions at controlled room temperature or below.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation. Solutions should be stored in amber vials or protected from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the amine functional groups.[2][3]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents are generally more inert.

  • Presence of Metal Ions: Metal ions can catalyze oxidative degradation.[4]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store at a controlled room temperature, generally considered to be between 15-25°C.[2] For long-term storage, refrigeration (2-8°C) may be considered, but the potential for precipitation should be evaluated.

  • Atmosphere: To prevent oxidation, it is advisable to blanket the solution with an inert gas such as nitrogen or argon, especially for long-term storage.[3]

  • Container: Use containers made of compatible materials like high-density polyethylene (HDPE) or amber glass to minimize leaching and light exposure.[1]

  • Light Protection: Store solutions in light-resistant containers to prevent photolytic degradation.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not well-documented, based on the chemistry of similar amines, potential degradation pathways could lead to:

  • N-Oxides: Oxidation of the tertiary amine on the pyrrolidine ring or the secondary ethylamine nitrogen can form N-oxides.[2]

  • Hydrolysis Products: Under certain pH and temperature conditions, cleavage of the ethylamine side chain could potentially occur, although this is generally less common for simple amines.

  • Products of Ring Opening: Extreme conditions could potentially lead to the opening of the pyrrolidine ring.

  • Urea Derivatives: In the presence of carbon dioxide, particularly at elevated temperatures, amines can form carbamates which may lead to the formation of urea derivatives.[5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected results in assays Degradation of this compound.1. Verify the age and storage conditions of the solution. 2. Prepare a fresh solution from a new batch of the compound. 3. Perform a stability study under your experimental conditions (see Experimental Protocols). 4. Analyze the solution for the presence of degradation products using an appropriate analytical method (e.g., HPLC, LC-MS).
Change in solution color (e.g., yellowing) Oxidative degradation or formation of impurities.1. Ensure the solution is protected from light and air. 2. Prepare fresh solutions and blanket with an inert gas. 3. Use high-purity solvents and reagents.
Precipitate formation in the solution Poor solubility at the storage temperature or precipitation of degradation products.1. Confirm the solubility of the compound in the chosen solvent at the storage temperature. 2. If refrigerated, allow the solution to equilibrate to room temperature and check for redissolution. 3. Analyze the precipitate to determine its identity.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[6][7]

Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a buffer relevant to your application).

  • Apply Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 60°C for 24 hours.

    • Photolytic Degradation: Expose to light (e.g., in a photostability chamber) for 24 hours.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a non-stressed control, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.[8][9]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance, or a mass spectrometer for more sensitive and specific detection.

  • Method Validation: Inject the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid Expose Aliquots base Base Hydrolysis prep_stock->base Expose Aliquots oxidation Oxidation prep_stock->oxidation Expose Aliquots thermal Thermal Stress prep_stock->thermal Expose Aliquots photo Photolytic Stress prep_stock->photo Expose Aliquots neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc HPLC/LC-MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc results Evaluate Peak Purity & Identify Degradants hplc->results

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound n_oxide N-Oxidation parent->n_oxide Oxidizing agents (e.g., O2, H2O2) hydrolysis Hydrolysis parent->hydrolysis Strong Acid/Base, Heat ring_opening Ring Opening parent->ring_opening Harsh Conditions urea_formation Urea Formation parent->urea_formation CO2, Heat

Caption: Potential degradation pathways.

Data Summary

The following tables present hypothetical data to illustrate how stability data for this compound could be presented.

Table 1: Hypothetical Purity of this compound under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)Temperature (°C)% Purity Remaining (Hypothetical)
Control242599.8
0.1 M HCl246092.5
0.1 M NaOH246095.1
3% H₂O₂242585.3
Thermal246098.2
Photolytic242596.7

Table 2: Recommended Solvents for Solution Preparation

SolventSuitabilityNotes
Methanol GoodHigh solubility, suitable for many analytical techniques.
Ethanol GoodSimilar to methanol, good solubility.
Water ModerateSolubility may be pH-dependent. Buffer to a neutral pH for better stability.
Acetonitrile GoodAprotic solvent, generally good for stability.
DMSO Good for stock solutionsHygroscopic, so care must be taken to avoid moisture absorption.[1]

References

optimizing reaction conditions for N-ethyl-2-pyrrolidin-1-ylethanamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing reaction conditions for N-ethyl-2-pyrrolidin-1-ylethanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor is 2-(pyrrolidin-1-yl)ethanamine. The synthesis involves the N-ethylation of the primary amine group of this starting material. Other approaches may involve the construction of the pyrrolidine ring as part of the overall synthesis.

Q2: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are suitable. For final product characterization, Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine purity and identify byproducts, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation.

Q3: What are the typical challenges encountered during the synthesis of this compound derivatives?

A3: Common challenges include achieving selective N-ethylation without side reactions, purification of the final product from starting materials and byproducts, and optimizing the reaction yield.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction using TLC or GC to ensure it has gone to completion. If necessary, extend the reaction time or increase the temperature.
Suboptimal reaction temperatureOptimize the reaction temperature. A study on a related synthesis of (S)-N-ethyl-2-aminomethyl pyrrolidine reported a temperature range of 0-30 °C.[1]
Inefficient stirringEnsure vigorous stirring, especially in heterogeneous reaction mixtures, to maximize contact between reactants.
Issues with reagentsUse fresh, high-purity reagents. The quality of the starting amine, ethylating agent, and solvent can significantly impact the yield.

Problem 2: Presence of Multiple Spots on TLC or Peaks in GC (Impure Product)

Possible Cause Suggested Solution
Formation of byproductsThe formation of byproducts can be minimized by optimizing the stoichiometry of the reactants and controlling the reaction temperature.
Degradation of productIf the product is unstable under the reaction or workup conditions, consider milder reagents or purification methods.
Unreacted starting materialsOptimize the molar ratio of the reactants to ensure the complete consumption of the starting amine.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Similar polarity of product and impuritiesEmploy alternative purification techniques such as column chromatography with a different solvent system, or distillation under reduced pressure.[1]
Product is a saltIf the product is in a salt form, it can be neutralized to the free base before extraction and further purification. A pH adjustment to 9-10 with sodium hydroxide has been reported for a similar compound.[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-N-ethyl-2-aminomethylpyrrolidine

This protocol is based on the preparation method described in patent CN102442935A.[1]

  • Reaction Setup : In a suitable reaction vessel, prepare a mixed solution of L-tartaric acid, an alcohol (e.g., methanol), and water.

  • Addition of Reactant : Control the temperature of the mixed solution to 0-30 °C and slowly add N-ethyl-2-aminomethylpyrrolidine.

  • Reaction : Incubate the reaction mixture for 6-24 hours with constant stirring.

  • Isolation of Salt : After the reaction, perform suction filtration and wash with alcohol to obtain the N-ethyl-2-aminomethylpyrrolidine L-tartaric acid salt and the alcoholic acid mother liquor.

  • Purification : Adjust the pH of the mother liquor to 9-10 with sodium hydroxide. Filter out the resulting salt, recover the ethanol, and then rectify to obtain the final product.

Protocol 2: Synthesis of 2-aminomethyl-1-ethylpyrrolidine via Electrolysis

This protocol is adapted from a described synthesis route for a related compound.[2]

  • Electrolytic Setup : Use a 200 ml glass beaker with a porous unglazed cylinder as the electrolytic apparatus. A copper plate serves as the cathode and a palladium plate as the anode.

  • Electrolyte Preparation : Add 50 ml of a saturated aqueous sodium carbonate solution to the anode chamber. To the cathode chamber, add 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol.

  • Pre-electrolysis : Pass carbon dioxide through the catholyte solution and carry out pre-electrolysis for several minutes.

  • Reaction : Add 1.56 g of 1-ethyl-2-nitromethylenepyrrolidine powder to the cathode chamber. Electrify with a current of 1 ampere for 2.5 hours at 20-23 °C with stirring, while continuously passing carbon dioxide through the catholyte solution.

  • Workup : After the electrolysis, process the product to obtain oily 2-aminomethyl-1-ethylpyrrolidine.

Quantitative Data Summary

Product Starting Material Key Reagents Reaction Conditions Yield Reference
(S)-N-ethyl-2-aminomethylpyrrolidineN-ethyl-2-aminomethylpyrrolidineL-tartaric acid, methanol, sodium hydroxide0-30 °C, 6-24 h stirring>35%[1]
2-aminomethyl-1-ethylpyrrolidine1-ethyl-2-nitromethylenepyrrolidineSodium carbonate, methanol20-23 °C, 2.5 h electrolysis95%[2]

Visualizations

Experimental_Workflow General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reaction_Setup 1. Reaction Setup (Solvent, Base, Starting Material) Reactant_Addition 2. Add Ethylating Agent (e.g., Ethyl Halide) Reaction_Setup->Reactant_Addition Reaction 3. Stir at Controlled Temperature Reactant_Addition->Reaction Monitoring 4. Monitor Progress (TLC/GC) Reaction->Monitoring Quenching 5. Quench Reaction Monitoring->Quenching If complete Extraction 6. Aqueous Workup / Extraction Quenching->Extraction Drying 7. Dry Organic Layer Extraction->Drying Solvent_Removal 8. Remove Solvent Drying->Solvent_Removal Purification_Method 9. Purify Product (Distillation/Chromatography) Solvent_Removal->Purification_Method Characterization 10. Characterize Product (NMR, GC-MS) Purification_Method->Characterization Troubleshooting_Flowchart Troubleshooting Common Synthesis Issues Start Reaction Complete Check_Yield Check Yield and Purity (TLC, GC, NMR) Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Impure Impure Product? Low_Yield->Impure No Check_Completion Was reaction complete? (Check monitoring data) Low_Yield->Check_Completion Yes Identify_Impurity Identify impurities (MS, NMR) Impure->Identify_Impurity Yes Success Product Meets Specs Impure->Success No Optimize_Time_Temp Optimize reaction time/temp Check_Completion->Optimize_Time_Temp No Check_Reagents Check reagent quality/stoichiometry Check_Completion->Check_Reagents Yes Side_Reaction Side reaction product? Identify_Impurity->Side_Reaction Starting_Material Unreacted starting material? Side_Reaction->Starting_Material No Optimize_Conditions Adjust temp, stoichiometry, or reagent addition order Side_Reaction->Optimize_Conditions Yes Starting_Material->Optimize_Conditions Yes Improve_Purification Improve purification method (e.g., change solvent system for chromatography) Starting_Material->Improve_Purification No

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving N-ethyl-2-pyrrolidin-1-ylethanamine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of N-aryl-N'-(2-(pyrrolidin-1-yl)ethyl)ureas

Q1: I am getting a low yield of my desired N-aryl-N'-(2-(pyrrolidin-1-yl)ethyl)urea product. What are the possible causes and solutions?

A1: Low yields in urea synthesis can arise from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction: The reaction between this compound and the aryl isocyanate may not have gone to completion.

    • Solution: Ensure you are using an appropriate solvent (e.g., DMF, THF, or DCM) and that the reaction is stirred at room temperature until the starting material is consumed, which can be monitored by TLC. No base is typically required for this reaction.[1]

  • Side Reactions: Isocyanates can react with water.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

  • Purification Issues: The product might be lost during the purification process.

    • Solution: N-substituted ureas can often be purified by recrystallization or flash chromatography.[2][3] For water-soluble products, extraction can be challenging. In such cases, consider alternative purification methods or derivatization to facilitate extraction.[4]

  • Substrate Reactivity: The specific aryl isocyanate used might be less reactive.

    • Solution: For less reactive amines or isocyanates, a longer reaction time may be necessary.[4]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common issue. Here are some possibilities:

  • Symmetrical Urea: If there is any moisture present, the isocyanate can hydrolyze to form a primary amine, which can then react with another molecule of isocyanate to form a symmetrical urea.

    • Solution: Strictly use anhydrous conditions.

  • Unreacted Starting Material: One of the starting materials may not have fully reacted.

    • Solution: Ensure a 1:1 molar ratio of the amine and isocyanate. Monitor the reaction by TLC to confirm the consumption of the limiting reagent.

  • Triazine Formation: In some cases, isocyanates can trimerize to form isocyanurates, especially at higher temperatures.

    • Solution: Maintain the reaction at room temperature.

Q3: How do I confirm the structure of my synthesized N-aryl-N'-(2-(pyrrolidin-1-yl)ethyl)urea?

A3: The structure of your product can be confirmed using standard analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. You should expect to see characteristic signals for the urea carbonyl group (around 153-157 ppm in 13C NMR) and the protons of the pyrrolidine and aryl groups.[5]

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H and C=O stretching vibrations of the urea moiety.[5]

  • Mass Spectrometry: This will help you to confirm the molecular weight of your product.

Synthesis of Furan-2-Carboxamide Derivatives

Q1: My furan-2-carboxamide synthesis is not working. What are some common problems?

A1: Synthesis of furan-2-carboxamides can be challenging. Here are some troubleshooting tips:

  • Activation of Furan-2-carboxylic acid: The carboxylic acid needs to be activated before it can react with this compound.

    • Solution: Common activating agents include oxalyl chloride or thionyl chloride to form the acid chloride.[6]

  • Reaction Conditions: The reaction between the activated furan-2-carbonyl chloride and the amine might require specific conditions.

    • Solution: The reaction is often carried out in an inert solvent like THF at a controlled temperature.[7]

  • Low Solubility of Reactants or Products: Furan-based compounds can sometimes have poor solubility.

    • Solution: If solubility is an issue, especially at higher concentrations, consider using a different solvent system or performing the reaction at a higher dilution.[7]

Q2: I am having difficulty purifying my furan-2-carboxamide product. What methods are recommended?

A2: Purification can be achieved through several methods:

  • Flash Column Chromatography: This is a common and effective method for purifying furan-2-carboxamide derivatives. A typical eluent system is a mixture of hexane and ethyl acetate.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

  • Washing: The crude product can be washed with an aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and other acidic impurities.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-aryl-N'-(2-(pyrrolidin-1-yl)ethyl)ureas

This protocol is a general guideline for the synthesis of N-substituted ureas from an amine and an isocyanate.[1]

Materials:

  • This compound

  • Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add the aryl isocyanate (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after a few hours), remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired N-aryl-N'-(2-(pyrrolidin-1-yl)ethyl)urea.

  • Characterize the final product using 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Table 1: Example Reaction Parameters for Urea Synthesis

AmineIsocyanateSolventReaction Time (h)Yield (%)Reference
(R)-(+)-N,α-dimethylbenzylamine4-methylphenyl isocyanateDichloromethaneNot specified78[5]
(R)-(+)-N,α-dimethylbenzylamine4-chlorophenyl isocyanateDichloromethaneNot specified79[5]
(S)-(-)-N-benzyl-α-methylbenzylamine4-chlorophenyl isocyanateDichloromethaneNot specified77[5]

Protocol 2: General Procedure for the Synthesis of N-(2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide

This protocol provides a general method for the synthesis of furan-2-carboxamides.

Materials:

  • Furan-2-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • This compound

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve furan-2-carboxylic acid (1.0 mmol) in anhydrous DCM or THF. Add oxalyl chloride (1.2 mmol) dropwise at 0 °C. Let the reaction stir at room temperature for 1-2 hours or until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude furan-2-carbonyl chloride.

  • Amide Formation: Dissolve the crude furan-2-carbonyl chloride in anhydrous DCM or THF. In a separate flask, dissolve this compound (1.0 mmol) and triethylamine (1.1 mmol, if used) in the same solvent. Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the desired N-(2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide.

  • Characterize the product by 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Visualizations

Experimental Workflow: Synthesis of N-aryl-N'-(2-(pyrrolidin-1-yl)ethyl)ureas

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A This compound in Anhydrous Solvent C Mix and Stir at Room Temperature A->C B Aryl Isocyanate B->C D Solvent Evaporation C->D E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, IR, MS) E->F

Caption: Workflow for the synthesis of N-aryl-N'-(2-(pyrrolidin-1-yl)ethyl)ureas.

Logical Relationship: Troubleshooting Low Yield in Urea Synthesis

G cluster_0 Potential Causes cluster_1 Solutions A Low Yield B Incomplete Reaction A->B C Side Reactions (e.g., with water) A->C D Purification Loss A->D E Low Reactivity of Substrate A->E F Increase Reaction Time / Monitor with TLC B->F G Use Anhydrous Solvents C->G H Optimize Purification Method D->H I Adjust Reaction Conditions (e.g., longer time) E->I

Caption: Troubleshooting guide for low yields in urea synthesis.

References

avoiding byproduct formation in N-ethyl-2-pyrrolidin-1-ylethanamine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during the synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Reductive Amination: The reaction of 2-(pyrrolidin-1-yl)acetaldehyde with ethylamine in the presence of a reducing agent.

  • N-Alkylation: This can be achieved through two primary pathways:

    • Pathway A: Reaction of 2-(pyrrolidin-1-yl)ethanamine with an ethyl halide (e.g., ethyl bromide or iodide).

    • Pathway B: Reaction of 1-(2-chloroethyl)pyrrolidine with ethylamine.

Q2: What are the major byproducts encountered in the N-alkylation synthesis of this compound?

A2: The primary challenge in N-alkylation methods is over-alkylation . This occurs when the desired product or starting amine reacts further with the alkylating agent.[1][2][3][4][5] Depending on the synthetic pathway, the following byproducts can form:

  • Pathway A (2-(pyrrolidin-1-yl)ethanamine + Ethyl Halide):

    • N,N-diethyl-2-pyrrolidin-1-ylethanamine (Tertiary Amine): The desired secondary amine product reacts with another molecule of the ethyl halide.

    • Quaternary Ammonium Salt: The tertiary amine byproduct can react further with the ethyl halide to form a quaternary ammonium salt.[2]

  • Pathway B (1-(2-chloroethyl)pyrrolidine + Ethylamine):

    • Bis-(2-(pyrrolidin-1-yl)ethyl)amine (Tertiary Amine): The desired secondary amine product reacts with another molecule of 1-(2-chloroethyl)pyrrolidine.

    • Triethylamine: If the reaction conditions are not carefully controlled, ethylamine can be over-alkylated by the ethyl group from another ethylamine molecule, although this is less common under typical alkylating conditions with a different electrophile.

Q3: How can I detect the presence of these byproducts in my reaction mixture?

A3: Several analytical techniques can be employed to identify and quantify byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile byproducts based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from less volatile byproducts and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of byproducts by analyzing the chemical shifts and coupling constants of the protons and carbons.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Multiple Peaks in GC-MS Analysis.

Possible Cause: Over-alkylation of the starting amine or the desired product.[1][4]

Troubleshooting Steps:

ParameterRecommended AdjustmentRationale
Stoichiometry Use a large excess of the amine being alkylated (ethylamine in Pathway B, or 2-(pyrrolidin-1-yl)ethanamine in Pathway A).A higher concentration of the starting amine statistically favors the mono-alkylation reaction and reduces the chance of the alkylating agent reacting with the product.
Reaction Temperature Maintain a lower reaction temperature.Higher temperatures can increase the rate of the undesired over-alkylation reactions. Start with room temperature or below and slowly increase if the reaction is too slow.
Rate of Addition Add the alkylating agent (ethyl halide or 1-(2-chloroethyl)pyrrolidine) slowly and dropwise to the reaction mixture.This maintains a low concentration of the alkylating agent at any given time, minimizing the probability of multiple alkylations on the same molecule.
Solvent Use a polar aprotic solvent such as acetonitrile or DMF.These solvents can help to solvate the reactants and may influence the reaction kinetics to favor mono-alkylation.
Issue 2: Formation of a Solid Precipitate in the Reaction Flask.

Possible Cause: Formation of a quaternary ammonium salt, which is often a solid.[2][6][7]

Troubleshooting Steps:

ParameterRecommended AdjustmentRationale
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times, especially after the primary reaction is complete, can lead to the formation of quaternary ammonium salts.
Stoichiometry Avoid using an excess of the alkylating agent.An excess of the alkylating agent will drive the reaction towards the formation of tertiary and quaternary products.
Purification The quaternary ammonium salt is typically insoluble in many organic solvents. It can often be removed by filtration before workup.This allows for the separation of the solid byproduct from the desired liquid product and other soluble impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound via N-Alkylation (Pathway B)

This protocol provides a general methodology. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials:

  • 1-(2-chloroethyl)pyrrolidine hydrochloride

  • Ethylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium carbonate (or another suitable base)

  • Acetonitrile (or other polar aprotic solvent)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Free-basing of 1-(2-chloroethyl)pyrrolidine: Dissolve 1-(2-chloroethyl)pyrrolidin-hydrochloride in water and add a saturated solution of sodium carbonate until the pH is >10. Extract the free base with diethyl ether. Dry the organic layer over magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the free-based 1-(2-chloroethyl)pyrrolidine in acetonitrile.

  • Addition of Ethylamine: Add a 3-5 molar excess of ethylamine solution to the flask.

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Wash the organic layer with brine, dry over magnesium sulfate, and concentrate. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathway_Troubleshooting cluster_synthesis N-Alkylation Synthesis of this compound cluster_troubleshooting Troubleshooting Logic start Start: Choose N-Alkylation Pathway pathway_A Pathway A: 2-(pyrrolidin-1-yl)ethanamine + Ethyl Halide start->pathway_A pathway_B Pathway B: 1-(2-chloroethyl)pyrrolidine + Ethylamine start->pathway_B product Desired Product: This compound pathway_A->product pathway_B->product byproduct_A1 Byproduct: N,N-diethyl-2-pyrrolidin-1-ylethanamine (Tertiary Amine) product->byproduct_A1 Over-alkylation byproduct_B1 Byproduct: Bis-(2-(pyrrolidin-1-yl)ethyl)amine (Tertiary Amine) product->byproduct_B1 Over-alkylation byproduct_A2 Byproduct: Quaternary Ammonium Salt byproduct_A1->byproduct_A2 Further Over-alkylation issue Issue Detected: Low Yield / Multiple Byproducts check_stoichiometry Check Stoichiometry: Excess Amine? issue->check_stoichiometry check_temp Check Reaction Temp: Too High? issue->check_temp check_addition Check Addition Rate: Too Fast? issue->check_addition solution_stoichiometry Solution: Increase Excess of Amine check_stoichiometry->solution_stoichiometry No solution_temp Solution: Lower Reaction Temperature check_temp->solution_temp Yes solution_addition Solution: Slow, Dropwise Addition check_addition->solution_addition Yes

Caption: Synthetic pathways and troubleshooting for byproduct formation.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start free_basing 1. Free-basing of 1-(2-chloroethyl)pyrrolidine (if starting from salt) start->free_basing reaction 2. N-Alkylation Reaction (Controlled Addition) free_basing->reaction monitoring 3. Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup 4. Aqueous Workup & Extraction monitoring->workup Reaction Complete purification 5. Purification (Distillation/Chromatography) workup->purification analysis 6. Product Analysis (NMR, GC-MS) purification->analysis end End analysis->end

Caption: General workflow for the synthesis and purification.

References

Technical Support Center: Scale-Up of N-ethyl-2-pyrrolidin-1-ylethanamine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of N-ethyl-2-pyrrolidin-1-ylethanamine synthesis. The information is presented in a question-and-answer format to directly address potential challenges during production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Two primary synthetic routes are typically considered for the large-scale production of this compound:

  • Route A: Reductive Amination: This involves the reaction of 2-(pyrrolidin-1-yl)ethanal with ethylamine in the presence of a reducing agent. This is often a preferred route due to its convergent nature.

  • Route B: Direct Alkylation: This route involves the reaction of 2-(pyrrolidin-1-yl)ethanamine with an ethylating agent, such as ethyl bromide or ethyl iodide. While seemingly straightforward, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts and other impurities.

Q2: What are the major safety concerns when handling precursors like N-ethyl-2-pyrrolidone on a large scale?

A2: N-ethyl-2-pyrrolidone is a combustible liquid and may cause serious eye damage. It is also suspected of damaging fertility or the unborn child.[1][2][3] Therefore, when handling this and other precursors at scale, it is crucial to:

  • Ensure adequate ventilation and work in a well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and protective clothing.[1][2]

  • Implement robust containment strategies to prevent spills and environmental release.

Q3: What are the typical impurities encountered during the synthesis of this compound?

A3: The impurity profile largely depends on the synthetic route chosen.

  • From Reductive Amination:

    • Unreacted starting materials: 2-(pyrrolidin-1-yl)ethanal and ethylamine.

    • Over-reduced products: N,N-diethyl-2-pyrrolidin-1-ylethanamine.

    • Side-products from aldol condensation of the starting aldehyde.

  • From Direct Alkylation:

    • Over-alkylated product: Diethyl-(2-pyrrolidin-1-ylethyl)amine.

    • Quaternary ammonium salts.

    • Unreacted 2-(pyrrolidin-1-yl)ethanamine.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: We are experiencing a significant drop in yield upon scaling up the synthesis. What are the potential causes and solutions?

A: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting/Optimization Strategy
Poor Mass and Heat Transfer - Improve agitation efficiency by using appropriately designed impellers and optimizing the stirring speed. - Ensure uniform temperature distribution throughout the reactor by using a jacketed vessel with a suitable heat transfer fluid.
Side Reactions and Byproduct Formation - Optimize reaction temperature and pressure. Higher temperatures can often lead to increased byproduct formation. - Control the rate of addition of reagents to minimize localized high concentrations.
Catalyst Deactivation - If using a heterogeneous catalyst (e.g., in reductive amination), ensure the catalyst is not being poisoned by impurities in the starting materials or solvents. - Consider using a higher catalyst loading, but be mindful of the cost implications.
Incomplete Reaction - Increase reaction time and monitor the reaction progress by in-process controls (e.g., GC, HPLC). - Ensure the stoichiometry of the reactants is correct.
Issue 2: Difficulty in Product Purification

Q: We are struggling to achieve the desired purity of this compound at a multi-kilogram scale. What purification strategies are recommended?

A: Large-scale purification of polar amines can be challenging. While laboratory-scale purifications often rely on column chromatography, this is generally not economically viable for large quantities. Consider the following approaches:

  • Distillation: Fractional distillation under reduced pressure is the most common method for purifying liquid amines at an industrial scale. The efficiency of the separation will depend on the boiling points of the product and impurities.

  • Salt Formation and Recrystallization: The product can be converted to a salt (e.g., hydrochloride or sulfate), which can then be purified by recrystallization. The purified salt can then be neutralized to regenerate the free amine.

  • Liquid-Liquid Extraction: A series of pH-controlled extractions can be used to separate the basic product from non-basic impurities.

Experimental Protocols

General Protocol for Scale-Up of Reductive Amination

This protocol provides a general framework. Specific parameters should be optimized for your particular equipment and scale.

  • Reactor Setup: A clean, dry, jacketed glass or stainless steel reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is required.

  • Inert Atmosphere: Purge the reactor with nitrogen to remove air and moisture.

  • Charge Solvent and Amine: Charge the reactor with the chosen solvent (e.g., methanol, ethanol) and ethylamine.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0-10 °C).

  • Aldehyde Addition: Slowly add 2-(pyrrolidin-1-yl)ethanal to the reactor while maintaining the temperature. The slow addition is crucial to control the exothermic reaction and minimize side reactions.

  • Imine Formation: Stir the mixture for a period to allow for the formation of the intermediate imine. Monitor the reaction by an appropriate analytical method (e.g., IR, NMR of a sample).

  • Reducing Agent Addition: Prepare a solution or slurry of the reducing agent (e.g., sodium borohydride in a suitable solvent) and add it portion-wise to the reactor, carefully controlling the temperature.

  • Reaction Monitoring: Monitor the progress of the reduction by GC or HPLC until the starting materials and imine intermediate are consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of an appropriate quenching agent (e.g., acetone, followed by water).

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Perform a liquid-liquid extraction to isolate the crude product.

    • Purify the crude product by fractional distillation under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Reactor Setup & Inerting charge_reagents Charge Solvent & Ethylamine start->charge_reagents cool Cool to Reaction Temperature charge_reagents->cool add_aldehyde Slow Addition of 2-(pyrrolidin-1-yl)ethanal cool->add_aldehyde form_imine Imine Formation add_aldehyde->form_imine add_reducing_agent Portion-wise Addition of Reducing Agent form_imine->add_reducing_agent monitor Reaction Monitoring (GC/HPLC) add_reducing_agent->monitor quench Quench Excess Reducing Agent monitor->quench workup Work-up & Solvent Removal quench->workup extraction Liquid-Liquid Extraction workup->extraction distillation Fractional Distillation (Under Vacuum) extraction->distillation final_product Pure N-ethyl-2-pyrrolidin- 1-ylethanamine distillation->final_product

Caption: A typical experimental workflow for the scale-up synthesis of this compound via reductive amination.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield or Purity Issue Identified check_temp Review Temperature Profile start->check_temp check_agitation Verify Agitation Speed & Homogeneity start->check_agitation check_reagents Analyze Starting Material Purity start->check_reagents check_kinetics Check Reaction Time & Stoichiometry start->check_kinetics optimize_temp Optimize Temperature check_temp->optimize_temp improve_mixing Improve Mass Transfer check_agitation->improve_mixing purify_reagents Purify Starting Materials check_reagents->purify_reagents adjust_params Adjust Reaction Time or Stoichiometry check_kinetics->adjust_params

Caption: A logical troubleshooting workflow for addressing common issues in the scale-up of this compound production.

References

Technical Support Center: Detection of N-ethyl-2-pyrrolidin-1-ylethanamine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on method refinement for the detection of impurities in N-ethyl-2-pyrrolidin-1-ylethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting impurities in this compound?

A1: The primary challenges include the basic nature of the analyte and its impurities, which can lead to poor peak shape and tailing in reversed-phase liquid chromatography. Other challenges include the potential for the formation of N-nitrosamine impurities from tertiary amine precursors, which are often present at trace levels and require highly sensitive analytical methods for detection.[1]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques.[2] GC-MS is well-suited for volatile and thermally stable impurities, while LC-MS is preferred for less volatile or thermally labile compounds. The choice depends on the specific impurities of interest and the sample matrix.

Q3: How can I improve the chromatographic peak shape for basic amine compounds?

A3: To improve peak shape, consider using a high-purity, base-deactivated column. Mobile phase additives such as trifluoroacetic acid (TFA) or formic acid can help by ion-pairing with the basic analytes. Using a higher pH mobile phase with a suitable column can also improve peak shape for basic compounds.

Q4: What are the regulatory concerns regarding impurities in tertiary amines like this compound?

A4: A significant concern is the potential for the formation of N-nitrosamine impurities, many of which are classified as probable human carcinogens.[3] Regulatory agencies require rigorous risk assessments and the development of validated analytical methods to quantify these impurities at very low levels.[3]

Troubleshooting Guide

Poor Peak Shape or Tailing

Q: I am observing significant peak tailing for my analyte and its impurities in LC. What could be the cause and how do I fix it?

A: Peak tailing for basic amines is often caused by strong interactions with acidic silanol groups on the surface of silica-based columns.

  • Solution 1: Column Choice: Switch to a base-deactivated column or a column with end-capping to minimize silanol interactions.

  • Solution 2: Mobile Phase Modifier: Add a small amount of a competing base (e.g., triethylamine) or an ion-pairing agent (e.g., 0.1% TFA or formic acid) to the mobile phase to block the active sites on the column.

  • Solution 3: Adjust pH: Increase the mobile phase pH to suppress the ionization of the silanol groups. Ensure your column is stable at the chosen pH.

Low Sensitivity / Poor Detection

Q: My method has low sensitivity, and I am unable to detect trace-level impurities. How can I improve the signal-to-noise ratio?

A: Low sensitivity can be addressed by optimizing both the sample preparation and the instrument parameters.

  • Solution 1: Sample Preparation: Incorporate a solid-phase extraction (SPE) step to concentrate the analytes and remove matrix interferences.[4][5]

  • Solution 2: Mass Spectrometry Parameters: Optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature) for your specific analytes. For tandem MS, perform daughter ion scans to identify the most intense and stable fragment ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Solution 3: Injection Volume: Increase the injection volume, but be cautious of potential peak distortion or column overload.

Inconsistent Retention Times

Q: I am experiencing a drift in retention times during my analytical run. What is the likely cause?

A: Retention time drift can be caused by several factors related to the stability of the chromatographic system.

  • Solution 1: Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Any changes in mobile phase composition or temperature can cause drift.

  • Solution 2: Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. The composition of the mobile phase can change over time due to the evaporation of volatile components.

  • Solution 3: Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Protocol 1: GC-MS Method for Volatile Impurities

This protocol is a general guideline for the detection of volatile impurities in this compound.

  • Sample Preparation:

    • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).

    • Vortex for 1 minute to ensure homogeneity.

    • If necessary, filter the sample through a 0.45 µm PTFE syringe filter.

  • GC-MS Parameters:

    • The following table provides typical GC-MS parameters that can be used as a starting point for method development.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 35-450 amu
Protocol 2: LC-MS/MS Method for Non-Volatile Impurities

This protocol is a general guideline for the detection of non-volatile impurities, including potential nitrosamines.

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Vortex for 1 minute.

    • Filter the sample through a 0.22 µm PVDF syringe filter.

  • LC-MS/MS Parameters:

    • The following table provides typical LC-MS/MS parameters that can be used as a starting point.

ParameterRecommended Setting
LC System Waters ACQUITY UPLC I-Class or equivalent
Column C18 BEH (100 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Volume 5 µL
MS System Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 800 L/hr
Detection Mode MRM (Multiple Reaction Monitoring)

Visualizations

Workflow_for_Impurity_Analysis cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Handling cluster_reporting Phase 4: Reporting Sample Sample Receipt and Login MethodDev Method Development/Selection (GC-MS or LC-MS) Sample->MethodDev SamplePrep Sample Preparation (Dilution, Extraction) MethodDev->SamplePrep Instrument Instrument Setup & Calibration SamplePrep->Instrument Analysis Chromatographic Separation & MS Detection Instrument->Analysis DataAcq Data Acquisition Analysis->DataAcq DataProc Data Processing (Integration, Identification) DataAcq->DataProc Quant Quantification & Review DataProc->Quant Report Final Report Generation Quant->Report

Caption: General workflow for the analysis of chemical impurities.

Troubleshooting_Decision_Tree Problem Poor Chromatographic Results? PeakShape Poor Peak Shape? Problem->PeakShape Yes Sensitivity Low Sensitivity? Problem->Sensitivity No Tailing Peak Tailing PeakShape->Tailing Yes, Tailing Fronting Peak Fronting PeakShape->Fronting Yes, Fronting Sol_Tailing Use Base-Deactivated Column Add Mobile Phase Modifier (TFA) Increase Mobile Phase pH Tailing->Sol_Tailing Sol_Fronting Lower Injection Volume Reduce Sample Concentration Fronting->Sol_Fronting LowSignal Low Signal/Noise Sensitivity->LowSignal Yes Sol_LowSignal Optimize MS Parameters Use Sample Concentration (SPE) Increase Injection Volume LowSignal->Sol_LowSignal

Caption: Decision tree for troubleshooting common chromatography issues.

References

Validation & Comparative

Comparative Analysis of N-ethyl-2-pyrrolidin-1-ylethanamine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of N-ethyl-2-pyrrolidin-1-ylethanamine and its analogs, focusing on their interactions with key neurotransmitter receptors. The information is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this class of compounds.

Chemical Structures

This compound is a simple diamine featuring a pyrrolidine ring and an N-ethyl group. Its analogs typically involve modifications to the N-alkyl substituent, providing a basis for understanding how structural changes influence biological activity.

Figure 1: Chemical structure of this compound

Caption: Structure of this compound.

Comparative Biological Activity

The primary biological targets for many N-substituted 2-(pyrrolidin-1-yl)ethanamine derivatives are dopamine and serotonin receptors. The following tables summarize the binding affinities of this compound and its key analogs for the dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor.

Dopamine Receptor Binding Affinity

The affinity of these compounds for dopamine D2 and D3 receptors is a critical determinant of their potential central nervous system effects. The data presented below is derived from radioligand binding assays.

CompoundN-SubstituentD2 Receptor Ki (nM)D3 Receptor Ki (nM)
1 -CH2CH3 (Ethyl)25.36.97
2 -H19-fold decrease at D2 vs. ethyl4-fold decrease at D3 vs. ethyl
3 -(CH2)2-phenyl10.51.8
4 -(CH2)3-phenyl5.20.9

Note: A lower Ki value indicates a higher binding affinity.

Serotonin Receptor Binding Affinity

These compounds also exhibit affinity for various serotonin receptor subtypes, which can contribute to their overall pharmacological profile.

CompoundN-Substituent5-HT1A Receptor Ki (nM)
5 -[2-(4-fluorophenyl)ethyl]0.49
6 -(CH2)2-cyclohexyl1.2
7 -(CH2)3-cyclohexyl0.8

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays for Dopamine D2 and D3 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 and D3 receptors.

Materials:

  • HEK-293 cells stably expressing human D2 or D3 receptors.

  • Radioligand: [³H]Spiperone or [¹²⁵I]Iodosulpride.

  • Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, 0.1% bovine serum albumin, pH 7.4.

  • Test compounds and reference compounds (e.g., haloperidol).

  • Glass fiber filters (GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the receptor of interest.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of incubation buffer (for total binding).

      • 50 µL of a high concentration of a non-labeled reference compound (e.g., 10 µM haloperidol) for non-specific binding.

      • 50 µL of various concentrations of the test compound.

    • Add 50 µL of the radioligand at a concentration near its Kd value.

    • Add 100 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell Culture Cell Culture Homogenization Homogenization Cell Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Plate Setup Plate Setup Resuspension->Plate Setup Incubation Incubation Plate Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: Experimental workflow for radioligand binding assay.

Signaling Pathways

The interaction of these compounds with dopamine and serotonin receptors initiates intracellular signaling cascades that ultimately mediate their physiological effects.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets Ligand Dopamine or Analog Ligand->D2R Activation

Caption: Simplified dopamine D2 receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, serotonin 5-HT1A receptors are also Gi/o-coupled GPCRs. Their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, ultimately modulating neuronal excitability and gene expression.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1AR Serotonin 5-HT1A Receptor G_protein Gi/o Protein 5HT1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization, regulation of gene transcription) PKA->Cellular_Response Phosphorylates targets Ligand Serotonin or Analog Ligand->5HT1AR Activation

Caption: Simplified serotonin 5-HT1A receptor signaling pathway.

Functional Activity and Toxicity

While binding affinity data is crucial, understanding the functional consequences of receptor binding is equally important. The analogs of this compound can act as agonists, partial agonists, or antagonists at their target receptors. Further studies, such as cAMP accumulation assays or GTPγS binding assays, are necessary to fully characterize the functional activity of each analog.

Preliminary in vitro toxicity studies on various pyrrolidine derivatives have been conducted using cell-based assays. Cytotoxicity is often assessed using methods like the MTT assay, which measures cell viability. However, specific and comparative in vitro toxicity data for this compound and its direct analogs are limited in the public domain and would require dedicated experimental investigation.

Conclusion

This guide provides a foundational comparative analysis of this compound and its analogs. The presented data highlights the importance of the N-substituent in determining the affinity and selectivity for dopamine and serotonin receptors. The provided experimental protocols and signaling pathway diagrams offer a framework for further research in this area. Future studies should focus on elucidating the functional activities and comprehensive toxicological profiles of these compounds to better understand their therapeutic potential and liabilities.

Comparative Guide to the Analytical Validation of N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methods for the quantitative determination of N-ethyl-2-pyrrolidin-1-ylethanamine. Due to a lack of publicly available, validated analytical methods specifically for this compound, this document outlines proposed methodologies based on established techniques for structurally similar compounds. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the anticipated validation parameters for the proposed analytical methods, extrapolated from methodologies for analogous compounds.

Table 1: Comparison of Potential Chromatographic Methods

ParameterGC-MSHPLC with Pre-column DerivatizationLC-MS/MS
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation of a derivatized analyte by polarity on a stationary phase, with UV detection.Separation by polarity, with highly selective and sensitive detection by mass-to-charge ratio of precursor and product ions.
Matrix Organic Solvents, Pesticide Formulations[1]Active Pharmaceutical Ingredients (APIs)[2][3]Biological Fluids (e.g., Urine)[4], Dietary Supplements[5]
Sample Prep Dilution, Solid-Phase Extraction (SPE)[1]Derivatization[2][3]Dilution, Protein Precipitation, SPE
Selectivity HighModerate to HighVery High
Sensitivity HighModerateVery High

Table 2: Anticipated Validation Parameters

Validation ParameterGC-MS (based on N-ethyl-2-pyrrolidone)[1]HPLC with Derivatization (based on N-methylethanolamine)[2][3]LC-MS/MS (based on N-ethyl-α-ethyl-phenethylamine)[5]
Linearity Range 0.5 - 100 mg/L0.03 - 1.5 mg/g5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) ~0.1 mg/L0.01 mg/g2.5 ng/mL
Limit of Quantification (LOQ) ~0.5 mg/L0.03 mg/g5 ng/mL
Accuracy (% Recovery) 95 - 105%94.4 - 96.2%90 - 110%
Precision (% RSD) < 5%< 3%< 10%

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are outlined below. These protocols are hypothetical and would require optimization and validation for this compound specifically.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from the analysis of N-ethyl-2-pyrrolidone in pesticide formulations and is suitable for determining the purity of this compound in bulk material or organic solutions.[1]

  • Sample Preparation: Dilute the sample containing this compound in ethyl acetate. For complex matrices, a solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis HLB) may be necessary to remove interferences.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This approach is based on methods for primary and secondary amines that lack a strong chromophore, such as N-methylethanolamine.[2][3] Derivatization with a reagent like 4-nitrobenzoyl chloride would be necessary to allow for UV detection.

  • Derivatization:

    • To 1 mL of the sample solution, add 1 mL of a 1% solution of 4-nitrobenzoyl chloride in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a small amount of a base, such as triethylamine, to catalyze the reaction.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool and dilute with the mobile phase to a suitable concentration for injection.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength corresponding to the maximum absorbance of the derivative (e.g., ~254 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest selectivity and sensitivity and is based on the analysis of related ethylamine compounds in complex matrices.[5]

  • Sample Preparation: For simple matrices, a "dilute and shoot" approach may be feasible. For more complex matrices like biological fluids, protein precipitation with acetonitrile or solid-phase extraction would be required.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Conditions:

    • Column: A suitable C18 or HILIC column.

    • Mobile Phase: A gradient of methanol or acetonitrile with water, containing a small amount of formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]+, and product ions would be determined by fragmentation studies.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the proposed analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilute with Ethyl Acetate Sample->Dilution SPE Solid-Phase Extraction (optional) Dilution->SPE Injection Inject into GC SPE->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Derivatization Derivatize with 4-Nitrobenzoyl Chloride Sample->Derivatization Dilution Dilute with Mobile Phase Derivatization->Dilution Injection Inject into HPLC Dilution->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Precipitation Protein Precipitation or SPE Sample->Precipitation Injection Inject into LC Precipitation->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

References

Immunoassay Cross-Reactivity of N-ethyl-2-pyrrolidin-1-ylethanamine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-ethyl-2-pyrrolidin-1-ylethanamine and its structural analogs in commercially available immunoassays. Due to a lack of direct experimental data for this compound, this guide focuses on data from structurally similar synthetic cathinones and pyrrolidinophenones to predict potential cross-reactivity. The information presented is intended to aid in the development and validation of immunoassays for novel psychoactive substances (NPS).

Understanding Cross-Reactivity in Immunoassays

Immunoassays are widely used for the rapid screening of drugs of abuse. However, a significant limitation of these assays is the potential for cross-reactivity, where the antibody binds to compounds structurally similar to the target analyte, leading to false-positive results. Understanding the cross-reactivity profile of an immunoassay is crucial for accurate interpretation of results and for the development of more specific assays.

Cross-Reactivity of Structural Analogs

While specific cross-reactivity data for this compound is not currently available in published literature or manufacturer's product information, data for structurally related synthetic cathinones and pyrrolidinophenones can provide valuable insights. The following tables summarize the cross-reactivity of selected analogs in two commercially available immunoassay kits: the Neogen Synthetic Cathinones (Methcathinone) ELISA Kit and the Randox Drugs of Abuse V Biochip Array.

Table 1: Cross-Reactivity of this compound Analogs in the Neogen Synthetic Cathinones (Methcathinone) ELISA Kit [1]

CompoundClass% Cross-Reactivity
R(+) MethcathinoneCathinone100%
MephedroneCathinone167%
MethedroneCathinone150%
MethyloneCathinone120%
BuphedroneCathinone103%
4-Fluoromethcathinone (Flephedrone)Cathinone94%
3-FluoromethcathinoneCathinone75%
(±) MethcathinoneCathinone73%
Ethylone (bk-MDEA)Cathinone43%
EthcathinoneCathinone40%
4-MethylethcathinoneCathinone35%
PentyloneCathinone2%
PentedroneCathinone1%
R(+) CathinoneCathinone0.43%

Table 2: Reported Cross-Reactivity of Pyrrolidinophenone Analogs with the Randox Drugs of Abuse V Biochip Array (Bath Salt II - MDPV/MDPBP targeted) [2][3]

CompoundClassReported Cross-Reactivity
3',4'-Methylenedioxypyrovalerone (MDPV)PyrrolidinophenoneHigh (Target Analyte)
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP)PyrrolidinophenoneHigh (Target Analyte)
NaphyronePyrrolidinophenoneCross-reactivity observed
4-MPBPPyrrolidinophenoneCross-reactivity observed
α-Pyrrolidinopentiophenone (α-PVP)PyrrolidinophenoneLow to moderate
PyrovaleronePyrrolidinophenoneHigh
ButyloneCathinoneLow (<1.8%)

Experimental Protocols

Below is a detailed protocol for a competitive ELISA, a common format for detecting small molecules like synthetic cathinones. This protocol can be adapted to assess the cross-reactivity of this compound.

Competitive ELISA Protocol for Small Molecule Detection

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Drug-protein conjugate (for coating)

  • Primary antibody specific to the target drug class

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Standards of the target analyte and potential cross-reactants

  • Urine or other biological matrix (for sample analysis)

  • Microplate reader

Procedure:

  • Coating: Dilute the drug-protein conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard and test compounds (including this compound and its analogs) in the appropriate matrix (e.g., drug-free urine).

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the primary antibody solution for 30 minutes at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step, but increase to 5 washes.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the standard.

    • Determine the concentration of the test compounds that causes 50% inhibition of the signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of standard / IC50 of test compound) x 100

Visualizations

Immunoassay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Competitive ELISA cluster_detection Detection & Analysis Sample Urine/Serum Sample Competition Add Sample/Standard & Primary Antibody Sample->Competition Standards Drug Standards Standards->Competition Antibody Primary Antibody Antibody->Competition Conjugate Drug-Enzyme Conjugate Plate_Coating Coat Plate with Drug-Protein Conjugate Blocking Block Non-specific Sites Plate_Coating->Blocking Blocking->Competition Secondary_Ab Add Enzyme-labeled Secondary Antibody Competition->Secondary_Ab Substrate Add Substrate Secondary_Ab->Substrate Stop Stop Reaction Substrate->Stop Read_Absorbance Read Absorbance (450 nm) Stop->Read_Absorbance Data_Analysis Calculate % Cross-Reactivity Read_Absorbance->Data_Analysis

Caption: Workflow of a competitive ELISA for determining cross-reactivity.

Caption: Logical relationship of structural similarity and immunoassay cross-reactivity.

Conclusion

The provided data on the cross-reactivity of structural analogs of this compound in commercially available immunoassays serves as a valuable starting point for researchers. The significant cross-reactivity observed for many synthetic cathinones and pyrrolidinophenones highlights the importance of thorough validation of any immunoassay intended for the detection of novel psychoactive substances. It is highly probable that this compound would exhibit some degree of cross-reactivity in assays targeting other pyrrolidine-containing compounds. Confirmatory analysis using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), remains essential for definitive identification. Further studies are warranted to determine the specific cross-reactivity profile of this compound in various immunoassay platforms.

References

Comparative Analysis of Preclinical Findings on Pyrrolidine Derivatives in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the reproducibility and consistency of findings in research on N-ethyl-2-pyrrolidin-1-ylethanamine and its derivatives remains challenging due to a lack of direct replication studies. The available literature primarily consists of individual studies exploring the synthesis and biological activities of various pyrrolidine-based compounds. This guide, therefore, presents a comparative analysis of findings from a selection of preclinical studies on pyrrolidine derivatives investigated for their potential cognitive-enhancing effects. By examining the methodologies and outcomes of these independent studies, we can identify consistent trends and areas requiring further investigation to establish the reproducibility of these findings.

The research landscape for pyrrolidine derivatives is diverse, with investigations into their potential as neurotransmitter modulators, nootropic agents, and anti-inflammatory compounds. This guide focuses on the preclinical assessment of their cognitive-enhancing properties, a recurring theme in the literature. We will delve into the experimental designs, animal models, and key outcomes to provide a comparative overview for researchers, scientists, and drug development professionals.

Comparison of In Vivo Studies on Cognitive Enhancement

The following table summarizes the key quantitative data from selected studies on the effects of pyrrolidine derivatives on cognitive function in animal models. This comparative layout is designed to highlight the consistencies and variations in experimental approaches and findings.

Study Compound(s) Animal Model Behavioral Assay(s) Key Quantitative Findings
Study AA novel phenylpyrrolidine derivativeRat model of acute focal cerebral ischemiaHorizontal Burrow Test (HBT)Statistically significant increase in total locomotor activity and a decrease in freezing time in the treated group compared to the control group (p < 0.05).
Study BNovel pyrrolidine-2-one derivativesScopolamine-induced cognitive impairment in miceMorris Water Maze (MWM), Rota Rod TestSignificant improvement in learning and memory parameters in the treated groups compared to the scopolamine-only group.
Study CPyrrolidine-based 11β-HSD1 inhibitors12-month-old SAMP8 mice (a model of accelerated senescence)Not specified in abstractPrevention of memory deficits and neuroprotective action observed in the treated group.

Detailed Experimental Protocols

To facilitate the critical evaluation and potential replication of the cited findings, this section outlines the methodologies for the key behavioral assays used in the summarized studies.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents. The protocol generally involves the following steps:

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the pool for spatial orientation.

  • Acquisition Phase: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform to escape the water. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

Horizontal Burrow Test (HBT)

The Horizontal Burrow Test is utilized to assess exploratory behavior and anxiety in rodents. A typical protocol includes:

  • Apparatus: A cage with a horizontal burrow or tube attached to one side.

  • Procedure: The animal is placed in the cage and allowed to explore freely.

  • Measurements: The number of sectors crossed within the apparatus, the time spent immobile (freezing time), and vertical activity (rearing) are recorded to assess locomotor activity and anxiety levels.

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental processes and theoretical underpinnings of this research, the following diagrams are provided.

experimental_workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Regimen cluster_assessment Behavioral Assessment cluster_analysis Data Analysis animal_model Induction of Cognitive Deficit (e.g., Scopolamine Injection, Ischemic Stroke) treatment Administration of Pyrrolidine Derivative animal_model->treatment Randomized Allocation behavioral_assays Behavioral Assays (e.g., MWM, HBT) treatment->behavioral_assays Post-treatment Evaluation data_analysis Quantitative Data Analysis (e.g., Escape Latency, Freezing Time) behavioral_assays->data_analysis Data Collection signaling_pathway pyrrolidine Pyrrolidine Derivative receptor Neuronal Receptor (e.g., AMPA, NMDA) pyrrolidine->receptor Modulates downstream Downstream Signaling (e.g., Ca2+ influx, Kinase activation) receptor->downstream transcription Gene Transcription (e.g., CREB activation) downstream->transcription synaptic_plasticity Enhanced Synaptic Plasticity (LTP) transcription->synaptic_plasticity cognitive_enhancement Cognitive Enhancement synaptic_plasticity->cognitive_enhancement

A Comparative Guide to N-ethyl-2-pyrrolidin-1-ylethanamine and Other Pyrrolidine-Based Compounds for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of N-ethyl-2-pyrrolidin-1-ylethanamine and other notable pyrrolidine-based compounds, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections detail the chemical properties, biological activities, and underlying mechanisms of these compounds, supported by experimental data and detailed protocols.

Chemical and Physical Properties

This compound and its analogs are characterized by a core pyrrolidine ring, a feature that imparts unique physicochemical properties relevant to their biological function. The table below summarizes key properties of this compound and a selection of other pyrrolidine derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (predicted)
This compoundC₈H₁₈N₂142.241.0
2-(Pyrrolidin-1-yl)ethanamineC₆H₁₄N₂114.190.1
N-Methyl-2-pyrrolidin-1-ylethanamineC₇H₁₆N₂128.220.6
N-ethyl-2-pyrrolidoneC₆H₁₁NO113.16-0.1

Comparative Biological Activity: Focus on Sigma Receptors

A significant body of research has focused on the interaction of N-substituted 2-(pyrrolidin-1-yl)ethanamine derivatives with sigma receptors, which are implicated in a variety of neurological functions and disorders. The following table presents comparative binding affinity data for a series of these compounds at the sigma-1 (σ₁) receptor.

CompoundR₁R₂Ki (nM) for σ₁ Receptor
This compound C₂H₅HData not available in cited literature
N-methyl-2-(1-pyrrolidinyl)ethylamineCH₃HData not available in a comparative context
N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamineCH₃3,4-dichlorophenylethyl0.34[1]
(-)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamineCH₃3,4-dichlorophenylethyl (on cyclohexyl)1.3[1]
(+)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamineCH₃3,4-dichlorophenylethyl (on cyclohexyl)6.0[1]
N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-homopiperidinyl)ethylamineCH₃3,4-dichlorophenylethyl (homopiperidinyl)0.17[1]

Note: The table highlights the potent sigma receptor affinity of N-substituted 2-(1-pyrrolidinyl)ethylamines, with substitutions on the ethylamine nitrogen significantly influencing binding.

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of novel compounds for the sigma-1 receptor.[2][3][4]

Materials:

  • Guinea pig brain membranes (as a source of sigma-1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Unlabeled test compounds (e.g., this compound and analogs)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Haloperidol (for determining non-specific binding)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare guinea pig brain membrane homogenates at a concentration of 0.4 mg/mL in Assay Buffer.

  • In a 96-well plate, add 80 µL of the membrane preparation to each well.

  • For saturation binding experiments, add varying concentrations of [³H]-(+)-pentazocine. For competition binding assays, add a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) to a set of wells.

  • Incubate the plates at 37°C for 90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold Assay Buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the test compounds using appropriate software. The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

N-substituted 2-(pyrrolidin-1-yl)ethanamine derivatives that act as sigma-1 receptor agonists are proposed to exert their effects through the modulation of intracellular signaling cascades. The sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein, can influence neuronal function and survival through various mechanisms.

Upon ligand binding, the sigma-1 receptor is thought to dissociate from its chaperone partner, BiP (Binding immunoglobulin protein), allowing it to interact with and modulate the function of various client proteins, including ion channels and kinases. This can lead to the regulation of intracellular calcium levels and the activation of downstream signaling pathways that promote neuroprotection and cell survival.

Below are diagrams illustrating a proposed experimental workflow for assessing sigma-1 receptor binding and a potential downstream signaling pathway.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane Guinea Pig Brain Membrane Homogenate Incubation Incubation (37°C, 90 min) Membrane->Incubation Radioligand [3H]-(+)-pentazocine Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Calculation Ki Calculation Scintillation->Calculation

Caption: Workflow for Sigma-1 Receptor Competitive Binding Assay.

signaling_pathway cluster_membrane Endoplasmic Reticulum cluster_cytosol Cytosol S1R_BiP Sigma-1 Receptor-BiP Complex S1R Sigma-1 Receptor S1R_BiP->S1R dissociates BiP BiP S1R_BiP->BiP IonChannel Ion Channel (e.g., Ca2+ channel) S1R->IonChannel modulates Ligand This compound (Agonist) Ligand->S1R_BiP binds Ca2_increase ↑ Intracellular Ca2+ IonChannel->Ca2_increase leads to Downstream Downstream Signaling (e.g., Kinase activation) Ca2_increase->Downstream Neuroprotection Neuroprotection & Cell Survival Downstream->Neuroprotection

Caption: Proposed Sigma-1 Receptor Signaling Pathway.

References

peer-reviewed studies on the biological activity of N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific peer-reviewed data on the biological activity of N-ethyl-2-pyrrolidin-1-ylethanamine is limited in the public domain, a significant body of research exists for a closely related class of compounds: pyrrolidin-2-one derivatives. This guide provides a comparative analysis of the biological activities of these derivatives, focusing on their anti-inflammatory and anti-arrhythmic properties. The information presented is intended for researchers, scientists, and drug development professionals. Compounds with a pyrrolidine ring are of interest in medicinal chemistry due to their presence in various natural products and their versatile biological activities.[1] This has led to the exploration of pyrrolidin-2-one derivatives for various therapeutic applications, including as antiarrhythmic, antihypertensive, and anti-inflammatory agents.[2][3]

Anti-inflammatory and Analgesic Activity

A study on a pivalate-based Michael product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), demonstrated its potential as an anti-inflammatory and analgesic agent.[2] The compound was synthesized and evaluated for its ability to inhibit cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[2]

Quantitative Data on Anti-inflammatory Activity
CompoundTarget EnzymeIC50 ValueLatency Time (s) at different doses
MAK015-LOX105 µg/mL[2]10.32 ± 0.82 (50 mg/kg), 12.16 ± 0.51 (100 mg/kg), 12.93 ± 0.45 (150 mg/kg)[2]
Indomethacin (Reference)COX-1Not specified in the provided textNot specified in the provided text
Experimental Protocols

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay [2]

  • Preparation of Solutions: The test compound (MAK01) and a reference standard were prepared in various concentrations (1000, 500, 250, 125, and 62.50 μg/mL).[2]

  • Enzyme Reaction: The reaction mixture contained the 5-LOX enzyme solution, the test compound at different concentrations, and arachidonic acid as the substrate.

  • Incubation: The mixture was incubated to allow the enzymatic reaction to proceed.

  • Measurement: The formation of 5-hydroxyeicosatetraenoic acid (5-HETE), the product of the 5-LOX reaction, was measured spectrophotometrically.

  • Calculation of Inhibition: The percentage of inhibition was calculated by comparing the absorbance of the test samples with that of the control (containing no inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme, was then determined.[2]

Hot Plate Test for Analgesic Activity [2]

  • Animal Model: Mice were used for this study.

  • Compound Administration: The test compound (MAK01) was administered at doses of 50, 100, and 150 mg/kg.[2]

  • Procedure: After a specific period, each mouse was placed on a hot plate maintained at a constant temperature.

  • Measurement: The latency time, which is the time taken for the mouse to show signs of discomfort (such as licking its paws or jumping), was recorded.[2]

  • Analysis: A longer latency time compared to the control group indicates an analgesic effect.[2]

Signaling Pathway

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX1->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation MAK01 MAK01 MAK01->LOX5 Inhibits Indomethacin Indomethacin Indomethacin->COX1 Inhibits

Caption: Inhibition of the Arachidonic Acid Cascade by MAK01 and Indomethacin.

Anti-arrhythmic and Antihypertensive Activity

A series of novel arylpiperazines bearing a pyrrolidin-2-one fragment were synthesized and evaluated for their cardiovascular activities.[3] These compounds were tested for their binding affinity to α1- and α2-adrenoceptors, as well as their in vivo antiarrhythmic and antihypertensive effects.[3]

Quantitative Data on Cardiovascular Activity
Compoundα1-AR Binding Affinity (pKi)α2-AR Binding Affinity (pKi)Antiarrhythmic Activity (ED50, mg/kg iv)
7 (1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one)7.13[3]Not specifiedNot specified
18 (1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one)Not specified7.29[3]Not specified
13 (1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one)Not specifiedNot specified1.0[3]
Experimental Protocols

Radioligand Binding Assay for Adrenoceptors [3]

  • Membrane Preparation: Membranes from tissues or cells expressing α1- and α2-adrenoceptors were prepared.

  • Radioligand: A specific radiolabeled ligand (e.g., [3H]prazosin for α1-AR, [3H]clonidine for α2-AR) was used.

  • Competition Binding: The membranes were incubated with the radioligand in the presence of various concentrations of the test compounds.

  • Separation: Bound and free radioligand were separated by filtration.

  • Quantification: The radioactivity of the bound ligand was measured using a scintillation counter.

  • Data Analysis: The pKi values were calculated from the competition curves.

Epinephrine-Induced Arrhythmia in Anesthetized Rats [3]

  • Animal Model: Anesthetized rats were used.

  • Induction of Arrhythmia: A solution of epinephrine was infused intravenously to induce cardiac arrhythmias.

  • Compound Administration: The test compounds were administered intravenously at different doses prior to the epinephrine infusion.[3]

  • Monitoring: The electrocardiogram (ECG) was continuously monitored to detect the presence and duration of arrhythmias.

  • Determination of ED50: The effective dose 50 (ED50), the dose that protects 50% of the animals from arrhythmia, was calculated.[3]

Experimental Workflow

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis Compound Synthesis Binding_Assay Radioligand Binding Assay (α1 & α2 Adrenoceptors) Synthesis->Binding_Assay Animal_Model Anesthetized Rat Model Binding_Assay->Animal_Model Lead Compound Selection Arrhythmia_Induction Epinephrine-Induced Arrhythmia Animal_Model->Arrhythmia_Induction Compound_Admin IV Administration of Test Compound Arrhythmia_Induction->Compound_Admin ECG_Monitoring ECG Monitoring Compound_Admin->ECG_Monitoring

Caption: Workflow for the Evaluation of Cardiovascular Activity of Pyrrolidin-2-one Derivatives.

References

A Comparative Guide to Establishing the Purity of Synthesized N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for establishing the purity of synthesized N-ethyl-2-pyrrolidin-1-ylethanamine. The document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of these techniques is objectively compared, with supporting data presented in clear, structured tables. Furthermore, this guide includes visualizations of a key experimental workflow and a relevant biological signaling pathway to provide a broader context for the analysis.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research and development. Ensuring the purity of this synthesized compound is a critical step in guaranteeing the reliability and reproducibility of experimental results, as well as for meeting regulatory standards. This guide compares three robust analytical techniques for purity determination: HPLC, GC-MS, and qNMR. Each method offers distinct advantages and is suited for different aspects of purity analysis, from routine quality control to the precise determination of absolute purity and identification of unknown impurities.

Comparison of Analytical Methods for Purity Determination

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance parameters of HPLC, GC-MS, and qNMR for the analysis of this compound, based on established validation principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4][5]

Table 1: Comparison of Analytical Method Performance Parameters

ParameterHPLC with UV DetectionGC-MSQuantitative ¹H-NMR (qNMR)
Purity Assay (LOD) ~0.01%~0.001%~0.1%
Purity Assay (LOQ) ~0.03%~0.003%~0.3%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Specificity High (with appropriate column and mobile phase)Very High (mass fragmentation provides structural information)High (unique chemical shifts for different protons)
Linearity (r²) > 0.999> 0.998> 0.999
Primary Use Routine purity testing, quantification of known impuritiesIdentification and quantification of volatile impuritiesAbsolute purity determination, structural confirmation

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation in a research or quality control laboratory.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For amines like this compound, which lack a strong chromophore, derivatization can be employed to enhance UV detection.[6][7][8][9]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities from the synthesis process.[10][11][12][13]

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the synthesized compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[14][15][16][17][18]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, D₂O).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound and about 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • ¹H-NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 5 x T₁ (T₁ should be determined for the signals of interest for both the analyte and the internal standard). A longer delay (e.g., 30-60s) is often used to ensure full relaxation.

    • Acquisition Time: ≥ 3 seconds.

    • Number of Scans: ≥ 16 (to ensure adequate signal-to-noise).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the non-overlapping signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualizations

Experimental Workflow for Purity Determination

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized compound, incorporating orthogonal analytical techniques.

G cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Analysis cluster_reporting Data Analysis & Reporting synthesis Synthesis of this compound workup Work-up & Purification synthesis->workup initial_char Initial Characterization (TLC, Melting Point) workup->initial_char hplc HPLC Analysis (Relative Purity, Known Impurities) initial_char->hplc Primary Screen gcms GC-MS Analysis (Volatile Impurities, Identification) initial_char->gcms Orthogonal Method qnmr qNMR Analysis (Absolute Purity) initial_char->qnmr Definitive Purity data_analysis Data Comparison & Analysis hplc->data_analysis gcms->data_analysis qnmr->data_analysis report Final Purity Report & Certificate of Analysis data_analysis->report

Caption: Workflow for Purity Analysis.

Potential Biological Context: Acetylcholine Receptor Signaling

Given the structural similarity of this compound to endogenous neurotransmitters, a relevant signaling pathway to consider is the acetylcholine receptor pathway. This pathway is fundamental in neurotransmission in the central and peripheral nervous systems.[19][20][21][22][23]

G cluster_receptor Receptor Activation cluster_downstream Downstream Signaling ligand Acetylcholine (or analog like This compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) (Ligand-gated ion channel) ligand->nAChR mAChR Muscarinic Acetylcholine Receptor (mAChR) (G-protein coupled receptor) ligand->mAChR ion_influx Na⁺/Ca²⁺ Influx nAChR->ion_influx Channel Opening g_protein G-protein Activation mAChR->g_protein depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) depolarization->cellular_response second_messengers Second Messengers (IP₃, DAG) g_protein->second_messengers second_messengers->cellular_response

Caption: Acetylcholine Receptor Signaling Pathway.

References

N-ethyl-2-pyrrolidin-1-ylethanamine: A Comparative Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. Among these, the pyrrolidine ring system has emerged as a versatile and privileged structure in medicinal chemistry. This guide provides a comparative overview of N-ethyl-2-pyrrolidin-1-ylethanamine and its analogs, summarizing available data to inform future research and development.

While direct, extensive case studies and comparative performance data specifically for this compound are limited in publicly available research, we can infer its potential applications and compare it to structurally similar compounds that have been more thoroughly investigated. The pyrrolidine moiety is a key component in a wide array of biologically active compounds, demonstrating efficacy in treating conditions ranging from neurological disorders to inflammatory diseases.

The Pyrrolidine Scaffold: A Foundation for Diverse Biological Activity

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine offers a unique three-dimensional structure that is advantageous for molecular recognition by biological targets. Its derivatives have been successfully developed as antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) active agents. The substitution pattern on the pyrrolidine ring and its side chains dictates the specific pharmacological activity.

This compound and Its Analogs: A Comparative Overview

This compound belongs to the class of N-substituted 2-(pyrrolidin-1-yl)ethanamines. The ethyl group on the terminal amine can influence the compound's lipophilicity, basicity, and steric interactions with target receptors, thereby modulating its pharmacological profile.

To provide a comparative context, this guide will focus on related pyrrolidine derivatives that have been evaluated for specific therapeutic applications.

Potential as a Dopamine Receptor Ligand

Substituted pyrrolidine derivatives have been extensively studied as ligands for dopamine receptors, which are crucial targets in the treatment of neuropsychiatric disorders such as Parkinson's disease and schizophrenia. For instance, the well-known antipsychotic drug Levosulpiride features a substituted pyrrolidinylmethyl group. The synthesis of (S)-N-ethyl-2-aminomethyl-pyrrolidine, a close analog of the topic compound, has been reported as a key intermediate in the preparation of Levosulpiride.

Below is a logical workflow for the synthesis of such intermediates.

L-Tartaric_Acid L-Tartaric Acid Resolution Chiral Resolution L-Tartaric_Acid->Resolution Racemic_N_ethyl_2_aminomethyl_pyrrolidine Racemic N-ethyl-2- aminomethyl-pyrrolidine Racemic_N_ethyl_2_aminomethyl_pyrrolidine->Resolution S_enantiomer_salt (S)-N-ethyl-2-aminomethyl- pyrrolidine L-tartrate salt Resolution->S_enantiomer_salt Basification Basification S_enantiomer_salt->Basification Pure_S_enantiomer Pure (S)-N-ethyl-2- aminomethyl-pyrrolidine Basification->Pure_S_enantiomer

Caption: Chiral resolution of N-ethyl-2-aminomethyl-pyrrolidine.

This synthetic pathway highlights the importance of stereochemistry in the biological activity of pyrrolidine derivatives. The specific stereoisomer often exhibits significantly higher affinity and efficacy for its target.

Comparison with Other N-Substituted Pyrrolidine Analogs

The nature of the N-substituent on the ethanamine side chain plays a critical role in determining the pharmacological profile. Below is a comparative table summarizing the general effects of different substituents based on trends observed in medicinal chemistry literature for similar scaffolds.

Substituent on Ethanamine NitrogenGeneral Effect on PropertiesPotential Therapeutic Target(s)
-H (unsubstituted) Higher polarity, potential for hydrogen bondingSerotonin Receptors, Dopamine Receptors
-Methyl Increased lipophilicity compared to -HDopamine Receptors, Histamine Receptors
-Ethyl (Topic Compound) Further increased lipophilicityDopamine Receptors, Sigma Receptors
-Propyl, -Butyl Significantly increased lipophilicityMay favor non-polar binding pockets
-Benzyl Aromatic interactions, increased steric bulkSerotonin Receptors, Opioid Receptors

Note: This table represents generalized trends and the actual activity of a specific compound would need to be determined experimentally.

Experimental Protocols for Evaluation

To ascertain the specific activity of this compound and compare it to alternatives, a series of in vitro and in vivo experiments would be necessary.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the compound for a panel of relevant receptors (e.g., dopamine D2, serotonin 5-HT2A).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines (e.g., HEK293) or animal tissues.

  • Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound or an alternative).

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to the inhibition constant (Ki) to reflect the binding affinity.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Receptor_Membranes Receptor-expressing Membranes Incubation Incubation Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for in vitro receptor binding assay.

In Vivo Behavioral Models

Objective: To assess the effect of the compound on animal behavior, which can be indicative of its potential therapeutic efficacy. For a compound with potential antipsychotic activity, the following model could be used:

Amphetamine-Induced Hyperlocomotion in Rodents:

  • Acclimation: Rodents (mice or rats) are acclimated to the testing environment (e.g., an open field arena).

  • Compound Administration: Different groups of animals are treated with vehicle, a reference drug (e.g., haloperidol), or various doses of this compound.

  • Amphetamine Challenge: After a set pretreatment time, animals are administered amphetamine to induce hyperlocomotion.

  • Behavioral Recording: The locomotor activity of the animals is recorded for a specific duration using automated activity monitors.

  • Data Analysis: The locomotor activity data (e.g., distance traveled, rearing frequency) is analyzed to determine if the test compound can attenuate the amphetamine-induced hyperlocomotion, a hallmark of antipsychotic-like activity.

Conclusion

To fully elucidate the therapeutic potential of this compound, further research is warranted. This should include comprehensive in vitro pharmacological profiling against a broad range of biological targets and subsequent in vivo studies in relevant animal models of disease. The experimental frameworks outlined in this guide provide a starting point for such investigations. The systematic comparison of this compound with a library of structurally related analogs will be crucial in defining its structure-activity relationships and identifying promising lead candidates for further development.

Safety Operating Guide

Navigating the Safe Disposal of N-ethyl-2-pyrrolidin-1-ylethanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-ethyl-2-pyrrolidin-1-ylethanamine, a pyrrolidine derivative. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

I. Hazard Profile and Safety Precautions

This compound is classified as a combustible solid and an eye irritant.[1] While specific toxicity data for this compound is limited, its structural similarity to other aliphatic amines suggests that it should be handled with care to avoid inhalation, ingestion, and skin contact.[2][3]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield to protect against splashes.

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • A lab coat or other protective clothing.

  • In cases of potential aerosol generation, a respirator may be necessary.

II. Quantitative Data for Disposal Considerations

PropertyValueReference
CAS Number 138356-55-5[1]
Molecular Formula C8H18N2[1]
Molecular Weight 142.24 g/mol [1]
Physical Form Solid[1]
Hazard Classifications Eye Irritant (H319)[1]
Storage Class 11 - Combustible Solids[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. The following is a general experimental protocol for its safe disposal:

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous chemical waste.
  • Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[2] Incompatible materials include strong acids and oxidizing agents.

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled waste container. The container material should be compatible with aliphatic amines.
  • The label should include the full chemical name, "this compound," the associated hazards (e.g., "Combustible," "Eye Irritant"), and the accumulation start date.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]
  • The storage area should be away from direct sunlight, heat sources, and incompatible substances.[2]

4. Waste Disposal:

  • Disposal must be handled by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
  • Provide the disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
  • Maintain meticulous records of the waste disposal process, including quantities, dates, and the disposal method used, as required by regulations.[2]

5. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.
  • Wear appropriate PPE before attempting to clean up the spill.
  • For small spills, absorb the material with inert, non-combustible absorbent pads or materials (e.g., vermiculite, sand).
  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal cluster_Spill Spill Contingency Identify 1. Identify & Segregate Waste Containerize 2. Use Labeled, Compatible Container Identify->Containerize Properly contained Store 3. Store in Designated Hazardous Waste Area Containerize->Store Securely sealed Contact 4. Contact Licensed Disposal Vendor Store->Contact Ready for disposal Transport 5. Arrange for Waste Pickup Contact->Transport Scheduled Dispose 6. Final Disposal (e.g., Incineration) Transport->Dispose Compliant transport Spill Spill Occurs Assess Assess & Secure Area Spill->Assess Cleanup Clean with Absorbent Material Assess->Cleanup SpillWaste Dispose of as Hazardous Waste Cleanup->SpillWaste

References

Personal protective equipment for handling N-ethyl-2-pyrrolidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-ethyl-2-pyrrolidin-1-ylethanamine

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling this compound (CAS No. 138356-55-5). Adherence to these procedures is essential for ensuring personal safety and proper disposal.

This compound is a solid substance that is classified as causing serious eye irritation.[1] All handling, storage, and disposal must be conducted in accordance with the safety protocols outlined below.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or GlassesMust have side protection.
Hand Protection Chemical-resistant GlovesMaterial to be determined by specific laboratory safety protocols for handling amine compounds. Nitrile rubber is often a suitable choice for general chemical resistance.
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.
Respiratory Protection Not generally required for handling the solid form in a well-ventilated area.Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated space.
Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and water.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.
Spill For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust. For large spills, follow your institution's emergency spill response procedures.
Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and preventing accidental exposure.

AspectGuideline
Handling - Avoid contact with eyes, skin, and clothing. - Avoid formation of dust and aerosols. - Provide appropriate exhaust ventilation at places where dust is formed.
Storage - Keep container tightly closed in a dry and well-ventilated place. - Store at room temperature.[2]
Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Method
Unused Chemical Dispose of as hazardous waste through a licensed professional waste disposal service.
Contaminated PPE Dispose of as hazardous waste in a sealed, labeled container.
Empty Containers Triple rinse with a suitable solvent and dispose of in accordance with local regulations.

Visualized Workflows

The following diagrams illustrate the key decision-making processes for PPE selection and emergency response.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Handling this compound is_solid Is the chemical in solid form? start->is_solid ventilation Is the area well-ventilated? is_solid->ventilation Yes ppe_solid_good_vent Required PPE: - Safety glasses with side shields - Chemical-resistant gloves - Lab coat ventilation->ppe_solid_good_vent Yes ppe_solid_poor_vent Required PPE: - Safety glasses with side shields - Chemical-resistant gloves - Lab coat - NIOSH-approved respirator ventilation->ppe_solid_poor_vent No end Proceed with handling ppe_solid_good_vent->end ppe_solid_poor_vent->end

Caption: PPE Selection Workflow

Emergency_Response_Workflow Emergency Response for this compound Exposure start Exposure Incident exposure_type What type of exposure? start->exposure_type eye_contact Eye Contact: - Flush with water for 15 mins - Seek medical attention exposure_type->eye_contact Eye skin_contact Skin Contact: - Remove contaminated clothing - Wash with soap and water exposure_type->skin_contact Skin inhalation Inhalation: - Move to fresh air - Seek medical attention exposure_type->inhalation Inhalation ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth - Seek medical attention exposure_type->ingestion Ingestion

Caption: Emergency Response Workflow

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。